molecular formula C5H4Cl2N2S B1316840 4,5-Dichloro-2-(methylsulfanyl)pyrimidine CAS No. 99469-85-9

4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Cat. No.: B1316840
CAS No.: 99469-85-9
M. Wt: 195.07 g/mol
InChI Key: JATIYCWFOYRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2S and its molecular weight is 195.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATIYCWFOYRIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558262
Record name 4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99469-85-9
Record name 4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dichloro-2-(methylsulfanyl)pyrimidine synthesis from thiobarbituric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, thiobarbituric acid. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from thiobarbituric acid is a multi-step process. The overall strategy involves three key transformations:

  • S-Methylation: The initial step is the selective S-methylation of the thioamide group in thiobarbituric acid to yield 2-(methylthio)pyrimidine-4,6-diol.

  • Chlorination of the Pyrimidine Ring: The hydroxyl groups at positions 4 and 6 of the pyrimidine ring are subsequently replaced with chlorine atoms using a suitable chlorinating agent, affording 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

  • C-5 Chlorination: The final step involves the regioselective chlorination at the C-5 position of the pyrimidine ring to furnish the target compound, this compound.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Thiobarbituric_acid Thiobarbituric Acid Intermediate1 2-(Methylthio)pyrimidine-4,6-diol Thiobarbituric_acid->Intermediate1  Step 1: S-Methylation   Intermediate2 4,6-Dichloro-2-(methylsulfanyl)pyrimidine Intermediate1->Intermediate2  Step 2: Chlorination (4,6-positions)   Final_Product This compound Intermediate2->Final_Product  Step 3: C-5 Chlorination  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference.

Step 1: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol

This step involves the S-methylation of thiobarbituric acid. A common and efficient method utilizes an alkyl halide, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Experimental Protocol:

To a stirred suspension of thiobarbituric acid in a suitable solvent such as aqueous ethanol, an equimolar amount of a base (e.g., sodium hydroxide) is added at room temperature. Subsequently, a slight excess of the methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise. The reaction mixture is stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried to afford 2-(methylthio)pyrimidine-4,6-diol.

ParameterValue
Starting Material Thiobarbituric acid
Reagents Dimethyl sulfate, Sodium hydroxide
Solvent Aqueous Ethanol
Reaction Temperature Room temperature
Reaction Time 12-24 hours
Product 2-(Methylthio)pyrimidine-4,6-diol
Yield ~92%

Logical Relationship of Step 1:

Step1_Logic cluster_reactants Reactants cluster_conditions Conditions Thiobarbituric_acid Thiobarbituric Acid Product 2-(Methylthio)pyrimidine-4,6-diol Thiobarbituric_acid->Product Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Product NaOH Sodium Hydroxide NaOH->Product Solvent Aqueous Ethanol Solvent->Product Temperature Room Temperature Temperature->Product

Caption: Key components and conditions for the S-methylation of thiobarbituric acid.

Step 2: Synthesis of 4,6-Dichloro-2-(methylsulfanyl)pyrimidine

The dihydroxy intermediate is converted to the corresponding dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 2-(methylthio)pyrimidine-4,6-diol and an excess of phosphorus oxychloride is heated at reflux. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is often added to facilitate the reaction. The reaction progress is monitored by TLC. After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to give 4,6-dichloro-2-(methylsulfanyl)pyrimidine. Purification can be achieved by recrystallization or column chromatography.

ParameterValue
Starting Material 2-(Methylthio)pyrimidine-4,6-diol
Reagents Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylaniline (optional)
Reaction Temperature Reflux (~105 °C)
Reaction Time 2-4 hours
Product 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
Yield ~75-85%

Logical Relationship of Step 2:

Step2_Logic Intermediate1 2-(Methylthio)pyrimidine-4,6-diol Product 4,6-Dichloro-2-(methylsulfanyl)pyrimidine Intermediate1->Product POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Product Catalyst N,N-Dimethylaniline (catalyst) Catalyst->Product

Caption: Chlorination of the pyrimidine ring using phosphorus oxychloride.

Step 3: Synthesis of this compound

The final step is the chlorination of the C-5 position. N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of electron-rich aromatic and heteroaromatic rings.

Experimental Protocol:

To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in a suitable aprotic solvent, such as acetonitrile or dichloromethane, N-chlorosuccinimide (1.0-1.2 equivalents) is added. The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields the final product, this compound.

ParameterValue
Starting Material 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
Reagents N-Chlorosuccinimide (NCS)
Solvent Acetonitrile or Dichloromethane
Reaction Temperature Room temperature to 40 °C
Reaction Time 4-8 hours
Product This compound
Yield Moderate to good (requires optimization)

Logical Relationship of Step 3:

Step3_Logic Intermediate2 4,6-Dichloro-2-(methylsulfanyl)pyrimidine Product This compound Intermediate2->Product NCS N-Chlorosuccinimide (NCS) NCS->Product Solvent Acetonitrile Solvent->Product

Caption: C-5 chlorination using N-chlorosuccinimide.

Conclusion

The synthesis of this compound from thiobarbituric acid is a feasible multi-step process. The initial S-methylation and subsequent dichlorination of the pyrimidine ring are well-established reactions with good yields. The final C-5 chlorination, while achievable with reagents like N-chlorosuccinimide, may require further optimization to achieve high yields and purity. This technical guide provides a solid foundation for researchers and drug development professionals to produce this versatile chemical intermediate for further synthetic applications. Careful monitoring of each step and appropriate purification techniques are crucial for obtaining the desired product in high quality.

Spectroscopic Analysis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a substituted pyrimidine derivative. Pyrimidine cores are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. A thorough understanding of the spectroscopic characteristics of such molecules is crucial for their synthesis, identification, and the development of new chemical entities. This guide provides a detailed overview of the expected and comparative spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific compound, this document presents predicted data alongside experimental data for the closely related isomer, 4,6-Dichloro-2-(methylthio)pyrimidine, for comparative analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the isomeric compound 4,6-Dichloro-2-(methylthio)pyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Singlet1HH6 (pyrimidine)
~2.6Singlet3H-SCH₃
Note: Predicted values are based on chemical shift calculations and analysis of similar structures.

Table 2: Experimental ¹H NMR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.46Singlet1HH5 (pyrimidine)
2.55Singlet3H-SCH₃
Source: PubChem CID 80531.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173C2 (-S-C=N)
~160C6
~157C4
~120C5
~14-SCH₃
Note: Predicted values are based on chemical shift calculations and analysis of similar structures.

Table 4: Experimental IR Spectroscopic Data for 4,6-Dichloro-2-(methylthio)pyrimidine

Wavenumber (cm⁻¹)IntensityAssignment
3050-3150WeakC-H stretch (aromatic)
2900-3000WeakC-H stretch (methyl)
~1550, ~1520StrongC=N, C=C stretching
~1400MediumC-H bend (methyl)
~800StrongC-Cl stretching
Source: Adapted from spectral data for similar pyrimidine structures.[2]

Table 5: Mass Spectrometry Data for 4,6-Dichloro-2-(methylthio)pyrimidine (GC-MS)

m/zRelative IntensityAssignment
194High[M]⁺ (Molecular ion with ³⁵Cl₂)
196Medium[M+2]⁺ (Isotope peak for one ³⁷Cl)
198Low[M+4]⁺ (Isotope peak for two ³⁷Cl)
179Medium[M-CH₃]⁺
159High[M-Cl]⁺
Source: PubChem CID 80531.[1]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve and Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS, ESI) Prep_MS->Acq_MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies Acq_IR->Analyze_IR Analyze_MS Analyze Molecular Ion Peak & Fragmentation Pattern Acq_MS->Analyze_MS Structure Structure Elucidation / Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Generalized workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Mix the sample using a vortex or sonicator until the solid is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Securely cap and label the NMR tube.

  • Data Acquisition :

    • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • For ¹H NMR, the spectral width is set to cover a range of approximately 0-12 ppm.

    • For ¹³C NMR, the spectral width is set to cover a range of approximately 0-200 ppm.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]

    • If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate.[3]

  • Data Acquisition :

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation :

    • Dissolve the sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

    • Take an aliquot (e.g., 100 µL) of this solution and dilute it further with the solvent to a final concentration in the range of 1-10 µg/mL.[4]

    • Ensure no solid particles are present; filter if necessary to prevent blockage of the instrument's sample delivery lines.[4]

    • Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[4]

  • Data Acquisition :

    • Mass spectra can be obtained using various ionization techniques, such as Electron Impact (EI) or Electrospray Ionization (ESI).

    • For EI, the sample is often introduced through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The resulting spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak is crucial for determining the molecular weight, and the fragmentation pattern provides structural information.[5]

References

Chemical properties and reactivity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols for this compound. This heterocyclic compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its unique substitution pattern offers multiple reaction sites for derivatization.

Core Chemical Properties

This compound is a substituted pyrimidine ring, a class of compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The electron-deficient nature of the pyrimidine ring, further enhanced by the two chloro substituents, dictates its chemical behavior.

Table 1: Physicochemical and Structural Data

Property Value Source
IUPAC Name 4,5-dichloro-2-(methylthio)pyrimidine
CAS Number 99469-85-9 [2]
Molecular Formula C₅H₄Cl₂N₂S [2]
Molecular Weight 195.07 g/mol [2]
Appearance Light brown solid [2]

| Canonical SMILES | CSC1=NC(=C(C(=N1)Cl)Cl) | |

Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily characterized by the susceptibility of its chloro-substituted positions to nucleophilic attack and the ability of the methylsulfanyl group to undergo oxidation.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at positions bearing leaving groups, such as chlorine atoms. The reactivity of halogenated pyrimidines generally follows the order C4(6) > C2 » C5.[3] For the title compound, the primary sites of substitution are the chlorine atoms at the C4 and C5 positions.

  • Regioselectivity: The C4 position is generally more activated towards nucleophilic attack than the C5 position due to the stabilizing effect of the adjacent nitrogen atom on the Meisenheimer intermediate. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.[3][4]

  • Common Nucleophiles: A wide range of nucleophiles can displace the chloro groups, including:

    • Amines (Amination): Primary and secondary amines react to form aminopyrimidines, a common scaffold in drug discovery.

    • Alkoxides (Alkoxylation): Sodium or potassium alkoxides can be used to introduce alkoxy groups.

    • Thiols (Thiolation): Thiolates can displace chlorine to form thioethers.

Oxidation of the Methylsulfanyl Group

The sulfur atom in the 2-(methylsulfanyl) group is susceptible to oxidation. This reaction is a key strategy for further functionalization at the C2 position.

  • Oxidation to Sulfoxide and Sulfone: The sulfide (-SMe) can be oxidized to a methylsulfinyl (-S(O)Me) and further to a methylsulfonyl (-SO₂Me) group using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5]

  • Enhanced Reactivity: The methylsulfonyl group is an excellent leaving group, significantly more labile than the original methylsulfanyl group.[5] This allows for a second class of nucleophilic substitutions at the C2 position, enabling the synthesis of trisubstituted pyrimidines.

Reactivity_Pathways Figure 1: Principal Reactivity Pathways cluster_0 Substitution at C4/C5 cluster_1 Functionalization at C2 main 4,5-Dichloro-2- (methylsulfanyl)pyrimidine snar_reagent Nucleophile (Nu⁻) (e.g., R₂NH, RO⁻, RS⁻) main->snar_reagent SNAr oxid_reagent Oxidizing Agent (e.g., m-CPBA) main->oxid_reagent Oxidation snar_product 4-Nu-5-chloro- or 4,5-di-Nu- 2-(methylsulfanyl)pyrimidine snar_reagent->snar_product oxid_intermediate 4,5-Dichloro-2- (methylsulfonyl)pyrimidine (-SO₂Me is a good leaving group) oxid_reagent->oxid_intermediate c2_sub_product C2-Substituted Products oxid_intermediate->c2_sub_product SNAr with Nu⁻

Principal reactivity pathways for the target compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization.

Synthesis of this compound

This protocol is adapted from a known procedure for the chlorination of a pyrimidinone precursor.[2]

Reaction Scheme: 5-chloro-2-(methylthio)pyrimidin-4(3H)-one + POCl₃ → this compound

Procedure:

  • Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 volumes).

  • Heat the suspension to reflux and maintain for 2 hours. The reaction should be monitored for completion (e.g., by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully quench the residue by adding distilled water (be cautious, the reaction is exothermic).

  • Adjust the pH of the aqueous mixture to 7-8 using a saturated aqueous solution of potassium carbonate.

  • Extract the product from the aqueous layer using dichloromethane (4 x 2 volumes).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a light brown solid.[2]

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis start Start: 5-chloro-2-(methylthio) pyrimidin-4(3H)-one step1 Suspend in POCl₃ and reflux for 2h start->step1 step2 Concentrate under reduced pressure step1->step2 step3 Quench with H₂O step2->step3 step4 Neutralize to pH 7-8 with K₂CO₃ step3->step4 step5 Extract with Dichloromethane step4->step5 step6 Wash, Dry, and Concentrate Organic Phase step5->step6 end Product: 4,5-Dichloro-2- (methylsulfanyl)pyrimidine step6->end

A step-by-step workflow for the synthesis protocol.
General Protocol for Nucleophilic Substitution at C4

This generalized protocol illustrates the reaction with an amine nucleophile.

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMAc, or NMP).

  • Add the amine nucleophile (1-1.2 equivalents).

  • Add a non-nucleophilic base (1.2-1.5 equivalents), such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or heat as required, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Oxidation of the Sulfide to Sulfone

This protocol is based on the oxidation of a similar methylsulfanyl pyrimidine.[5]

Procedure:

  • Dissolve this compound (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the 4,5-dichloro-2-(methylsulfonyl)pyrimidine product, which can be further purified if necessary.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] this compound provides a platform for generating diverse molecular libraries. The differential reactivity of the C4/C5 chloro groups and the C2 methylsulfanyl group allows for sequential and site-selective modifications. This enables the synthesis of complex molecules with potential applications as:

  • Kinase Inhibitors: The pyrimidine core is prevalent in many approved kinase inhibitors.

  • Antiviral and Anticancer Agents: Fluorinated pyrimidines are known anticancer drugs, and various substituted pyrimidines show a broad range of biological activities.[6][7][8]

  • Scaffolds for Agrochemicals: Pyrimidine derivatives are also used in the development of fungicides and other crop protection agents.[7]

Conclusion

This compound is a valuable and highly reactive intermediate. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and the potential for oxidation of the methylsulfanyl group, allows researchers to strategically design and execute synthetic routes toward novel and complex target molecules. The protocols provided herein serve as a practical guide for the utilization of this compound in a laboratory setting.

References

Starting materials for 4,5-Dichloro-2-(methylsulfanyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, reaction protocols, and quantitative data to assist researchers in selecting the optimal synthetic strategy.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways, primarily involving the construction and subsequent functionalization of the pyrimidine ring. The most prevalent methods utilize readily available precursors such as 5-chloro-2-(methylthio)pyrimidin-4(3H)-one or start from more fundamental building blocks like thiobarbituric acid or diethyl malonate.

Route 1: Chlorination of 5-Chloro-2-(methylthio)pyrimidin-4-ol

A direct and high-yielding method involves the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one.[1] This method is efficient for researchers who have access to the pyrimidinone precursor.

Route 2: Synthesis from Thiobarbituric Acid

A cost-effective and high-yielding two-step process begins with the readily available thiobarbituric acid.[2] This route first produces 4,6-dichloro-2-(methylthio)pyrimidine, which can then be further functionalized.

Route 3: Multi-step Synthesis from Diethyl Malonate

A more extended, four-step synthesis starts from diethyl malonate.[3] This pathway involves nitration, cyclization with thiourea, methylation, and finally chlorination to yield a related nitro-substituted pyrimidine. While more complex, it offers flexibility in introducing substituents.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic transformations discussed.

Starting MaterialProductReagentsSolventReaction ConditionsYield (%)Reference
5-Chloro-2-(methylthio)pyrimidin-4(3H)-oneThis compoundPOCl₃NoneReflux, 2 hours86[1]
Thiobarbituric Acid4,6-Dichloro-2-(methylthio)pyrimidineNot specifiedNot specifiedTwo steps92 (overall)[2]
Diethyl Malonate4,6-Dichloro-2-methylthio-5-nitropyrimidine1. Conc. HNO₃2. Thiourea, NaOEt3. (CH₃)₂SO₄4. POCl₃, N,N-dimethylanilineEthanol (step 2)Step-wise reactionNot specified for all steps[3]
4,6-Dichloro-2-(methylthio)pyrimidine4-Chloro-6-ethoxy-2-(methylthio)pyrimidineEtONaEtOH~20°C, 2 hours89[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Chloro-2-(methylthio)pyrimidin-4(3H)-one[1]
  • Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (POCl₃, 200 mL).

  • Heat the suspension to reflux for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove excess POCl₃ under reduced pressure.

  • Treat the residue with distilled water (150 mL).

  • Adjust the pH to 7-8 with an aqueous solution of potassium carbonate.

  • Extract the mixture with dichloromethane (4 x 50 mL).

  • Combine the organic layers, wash with saturated saline (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Dry the resulting solid in a vacuum to obtain this compound (23 g, 86% yield) as a light brown solid.

Protocol 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine from Thiobarbituric Acid[2]

While the specific two-step reaction details from thiobarbituric acid to 4,6-dichloro-2-(methylthio)pyrimidine are noted to have a high overall yield of 92%, the specific reagents and conditions for each step are not detailed in the provided search result. However, this route is highlighted as a viable and efficient option due to the low cost and availability of thiobarbituric acid.

Protocol 3: Synthesis of 4,6-Dichloro-2-methylthio-5-nitropyrimidine from Diethyl Malonate[3]

This is a four-step process:

  • Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.

  • Cyclization: The resulting nitro-diethyl malonate is cyclized with thiourea in the presence of a sodium alkoxide to form the pyrimidine ring.

  • Methylation: The hydroxyl groups on the pyrimidine ring are methylated using dimethyl sulfate.

  • Chlorination: The dihydroxy-pyrimidine is chlorinated using phosphorus oxychloride with a small amount of N,N-dimethylaniline as a catalyst to yield the final product.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the key synthetic routes.

G B This compound C Thiobarbituric Acid D Intermediate C->D Step 1 E 4,6-Dichloro-2-(methylthio)pyrimidine D->E Step 2

Caption: Key synthetic routes to dichlorinated methylsulfanylpyrimidines.

G F Diethyl Malonate G Nitro-diethyl malonate F->G Conc. HNO3 H Dihydroxy-nitro-pyrimidine intermediate G->H Thiourea, NaOEt I Dimethylated pyrimidine intermediate H->I (CH3)2SO4 J 4,6-Dichloro-2-methylthio-5-nitropyrimidine I->J POCl3, N,N-dimethylaniline

Caption: Multi-step synthesis starting from diethyl malonate.

References

The Diverse Biological Activities of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them privileged structures in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine-based compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, antiviral, and kinase-inhibiting agents, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of their therapeutic potential.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine analogs have long been a mainstay in cancer chemotherapy. Their structural similarity to endogenous pyrimidines allows them to interfere with nucleic acid synthesis and repair, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2] 5-Fluorouracil (5-FU), a classic example, has been used for decades in the treatment of various solid tumors.[3] More recent research has focused on developing novel pyrimidine derivatives with improved efficacy and selectivity, targeting specific enzymes and signaling pathways involved in cancer progression.[4][5]

Table 1: Anticancer Activity of Representative Pyrimidine-Based Compounds

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Pyrido[2,3-d]pyrimidine derivative 2d A549 (Lung)Strong cytotoxicity at 50 µM[6]
Thiazolo[4,5-d]pyrimidine derivative 3b C32 (Melanoma)24.4[5]
Thiazolo[4,5-d]pyrimidine derivative 3b A375 (Melanoma)25.4[5]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast)43.4[3]
Imidazo[1,2-a]pyrimidine derivative 4d MDA-MB-231 (Breast)35.1[3]
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 2 MCF-7 (Breast)13.89 - 19.43[2]
Thiouracil amide derivative 9 Human breast cancer cells18[2]
Pyrrolo[2,3-d]pyrimidin-6-one derivative 5 A549 (Lung)15.3[2]
Pyrrolo[2,3-d]pyrimidin-6-one derivative 6 MCF-7 (Breast)10.9[2]

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[7][8] Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial DNA synthesis. The versatility of the pyrimidine scaffold allows for structural modifications to enhance potency and broaden the spectrum of activity against various pathogens.[9]

Table 2: Antimicrobial Activity of Representative Pyrimidine-Based Compounds

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one 7a,d Bacteria4-12 (µmol L⁻¹)[7]
Pyrrolo[2,1-b][10][11]benzothiazole 9d Bacteria4-10 (µmol L⁻¹)[7]
1,2,4-Triazolo[1,5-a]pyrimidine derivative IV Bacteria0.25 - 2.0[12]
Pyrimidine derivative S1 S. aureus16.26[9]
Pyrimidine derivative S7 B. subtilis17.34[9]
Pyrimidine derivative S7 E. coli17.34[9]
Pyridothienopyrimidine derivativesGram-positive & Gram-negative bacteriaSignificant activity[13]

Antiviral Activity of Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a critical class of antiviral drugs, particularly effective against DNA viruses and retroviruses.[14] These compounds act as chain terminators during viral DNA or RNA synthesis, a mechanism famously employed by Zidovudine (AZT), an early anti-HIV therapeutic.[15] The antiviral activity is highly dependent on the nature of the sugar moiety and substitutions on the pyrimidine ring.[14][15] Research in this area continues to yield new compounds with improved safety profiles and efficacy against a range of viral pathogens.

Table 3: Antiviral Activity of Representative Pyrimidine-Based Compounds

Compound/DerivativeVirusIC50 (µM)Reference(s)
NBD-14204HIV-1 (clinical isolates)0.24 - 0.9[16]
NBD-14208HIV-1 (clinical isolates)0.66 - 5.7[16]
Pyrimidine NNRTI 48 HIV-1 (wild type & resistant mutants)0.00343 - 0.0118[17]
ArabinosylcytosineHerpes simplex virus, Vaccinia virusHigh activity[14]
5-FluorouridineRNA virusesActive[14]

Kinase Inhibitory Activity of Pyrimidine-Based Compounds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[18] Many pyrimidine-based kinase inhibitors target the ATP-binding site of kinases, effectively blocking their catalytic activity and downstream signaling.[19][20] This has led to the development of several successful targeted cancer therapies.

Table 4: Kinase Inhibitory Activity of Representative Pyrimidine-Based Compounds

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference(s)
Pyrrolo[2,3-d]pyrimidine 5k EGFR79[18]
Pyrrolo[2,3-d]pyrimidine 5k Her240[18]
Pyrrolo[2,3-d]pyrimidine 5k VEGFR2-[18]
Pyrrolo[2,3-d]pyrimidine 5k CDK2204[18]
Pyrimidine-based derivative 13 Aurora A< 200[19][21]
Pyrazolo[3,4-d]pyrimidine SI306 Src7,200 - 11,200 (on GBM cells)[22]
Pyrido[2,3-d]pyrimidine-4(3H)-one 11 EGFRWT99[2]
Pyrido[2,3-d]pyrimidine-4(3H)-one 11 EGFRT790M123[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[23][24]

Materials:

  • 96-well plates

  • Test compound stock solutions

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[10][25][26] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a bacterial lawn. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Materials:

  • Petri plates with Mueller-Hinton agar[10]

  • Sterile paper disks (6 mm diameter)

  • Test compound solutions of known concentrations

  • Bacterial cultures

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of the Mueller-Hinton agar plate using a sterile swab to create a confluent lawn of growth.[10]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the pyrimidine derivatives onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[27]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[28][29] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

  • 6-well or 12-well plates with confluent cell monolayers

  • Virus stock of known titer

  • Test compound solutions

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment.[30]

  • Compound Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the pyrimidine compound.[31]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Plaque Visualization: Remove the overlay and stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.[31]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are biochemical assays designed to measure the activity of a specific kinase and the inhibitory effect of test compounds.[20][32][33] These assays typically involve incubating the kinase with its substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound solutions

  • Detection reagents (e.g., phosphospecific antibodies, ADP detection kits)

  • Microplate reader (luminescence, fluorescence, or absorbance)

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the pyrimidine-based inhibitor at various concentrations in a kinase reaction buffer.[32]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity. This can be done by:

    • Phosphospecific Antibody-based Detection: Detecting the phosphorylated substrate using a specific antibody in an ELISA-like format.[20]

    • ADP Detection: Quantifying the amount of ADP produced using a coupled enzyme reaction that generates a detectable signal (e.g., luminescence or fluorescence).[20]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizing Key Concepts

Signaling Pathway: EGFR Inhibition

Many pyrimidine-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates the EGFR signaling pathway and the point of intervention for these inhibitors.

EGFR_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Dimerization Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT PI3K->AKT AKT->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

Caption: EGFR signaling pathway and inhibition by pyrimidine-based compounds.

Experimental Workflow: Drug Discovery Pipeline

The discovery and development of novel pyrimidine-based drugs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Start Start: Target Identification Design Compound Design & Library Synthesis Start->Design Screening In Vitro Screening (e.g., MTT, MIC assays) Design->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Design Inactive Compounds (Redesign) Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Advanced_Assays Advanced In Vitro Assays (e.g., Kinase, Antiviral) Lead_Opt->Advanced_Assays Advanced_Assays->Lead_Opt Feedback for Optimization In_Vivo In Vivo Studies (Animal Models) Advanced_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.[1][2] This document details the compound's structural and physicochemical characteristics, supported by available experimental and predicted data. It also outlines a key synthetic protocol and discusses its chemical reactivity, stability, and potential applications based on the known biological activities of related pyrimidine derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and application of novel pyrimidine-based molecules.

Introduction

Pyrimidine derivatives are a cornerstone in the development of a wide range of biologically active compounds, including antiviral and anticancer agents.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This compound serves as a key intermediate, offering multiple reactive sites for the synthesis of more complex molecules.[1][4] The presence of two chlorine atoms and a methylsulfanyl group provides a versatile scaffold for nucleophilic substitution and other chemical modifications, making it a valuable building block in drug discovery and agrochemical synthesis.[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 99469-85-9
Molecular Formula C₅H₄Cl₂N₂S
Molecular Weight 195.07 g/mol
Appearance Light brown solid
Boiling Point 283 °C
Density 1.51 g/cm³
Flash Point 125 °C
pKa (Predicted) -1.97 ± 0.29

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the chemical structure.

  • ¹H NMR: A singlet corresponding to the methyl protons (S-CH₃) is expected, likely in the range of 2.5-2.7 ppm. A singlet for the proton at the 6-position of the pyrimidine ring would also be anticipated.

  • ¹³C NMR: Signals for the five carbon atoms are expected. The carbon attached to the sulfur atom would appear in the aliphatic region, while the four pyrimidine ring carbons would be in the aromatic region. The carbons bonded to chlorine atoms are expected to be significantly deshielded.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • C-H stretching (aromatic and aliphatic)

  • C=N and C=C stretching vibrations of the pyrimidine ring

  • C-Cl stretching

  • C-S stretching

3.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 195.07 g/mol , with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation patterns would likely involve the loss of the methylsulfanyl group, chlorine atoms, and fragmentation of the pyrimidine ring.

Synthesis

A general procedure for the synthesis of this compound has been reported.

4.1. Experimental Protocol: Synthesis from 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

This synthesis involves the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).

  • Materials:

    • 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Aqueous potassium carbonate (K₂CO₃) solution

    • Saturated saline solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one in phosphorus oxychloride.

    • Heat the mixture to reflux for 2 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess phosphorus oxychloride under reduced pressure.

    • Carefully add distilled water to the residue.

    • Adjust the pH of the solution to 7-8 with an aqueous potassium carbonate solution.

    • Extract the aqueous layer with dichloromethane (4 x 50 mL).

    • Combine the organic layers and wash with saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure and dry in a vacuum to yield this compound as a light brown solid.

Diagram 1: Synthetic Workflow

G Synthesis of this compound start 5-chloro-2-(methylthio)pyrimidin-4(3H)-one reflux Reflux with POCl3 start->reflux workup Aqueous Workup (H2O, K2CO3) reflux->workup extraction Extraction with CH2Cl2 workup->extraction purification Drying and Concentration extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the two chlorine substituents on the electron-deficient pyrimidine ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

5.1. Nucleophilic Substitution

The chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic attack. The regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions. Generally, the C4 position in dichloropyrimidines is more reactive towards nucleophiles than the C2 or C5 positions. However, the specific substitution pattern for the 4,5-dichloro isomer requires experimental verification. Common nucleophiles used in reactions with chloropyrimidines include amines, alkoxides, and thiolates.

Diagram 2: Potential Nucleophilic Substitution Pathways

G Potential Nucleophilic Substitution reactant This compound product1 4-Nu-5-chloro-2-(methylsulfanyl)pyrimidine reactant->product1 Attack at C4 product2 5-Nu-4-chloro-2-(methylsulfanyl)pyrimidine reactant->product2 Attack at C5 nucleophile Nucleophile (Nu-) nucleophile->reactant

Caption: Potential sites for nucleophilic attack on the pyrimidine ring.

5.2. Stability

Information regarding the specific stability of this compound is limited. As a general consideration for halogenated heterocyclic compounds, stability can be affected by factors such as pH, temperature, and exposure to light. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C.

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not widely published, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[3] Pyrimidine derivatives are known to exhibit a broad range of biological activities, including but not limited to:

  • Anticancer Activity: Many pyrimidine-based compounds are utilized as kinase inhibitors in cancer therapy.[4]

  • Antiviral Activity: Pyrimidine analogues are integral to several antiviral medications.[1]

  • Antibacterial and Antifungal Activity: The pyrimidine core is present in various antimicrobial agents.

The title compound serves as a valuable starting material for the synthesis of libraries of novel pyrimidine derivatives for screening in various biological assays. Its potential as a precursor for kinase inhibitors, for example, makes it a compound of interest for oncology drug discovery programs.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential reactivity. Further experimental investigation into its spectral characteristics, solubility, stability, and biological activity is warranted to fully elucidate its potential in various research and development applications.

References

CAS number and molecular structure of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 4,5-Dichloro-2-(methylsulfanyl)pyrimidine, including its chemical identity, physicochemical properties, relevant experimental protocols, and safety information.

Chemical Identity and Molecular Structure

This compound is a substituted pyrimidine derivative. Its unique structure, featuring two chlorine atoms and a methylsulfanyl group, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

CAS Number: 99469-85-9

Molecular Formula: C₅H₄Cl₂N₂S

Molecular Structure:

Caption: 2D Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 195.07 g/mol [1][2]
Boiling Point 283 °C[1]
Density 1.51 g/cm³[1]
Flash Point 125 °C[1]
pKa -1.97 ± 0.29 (Predicted)[1]
Canonical SMILES CSC1=NC=C(C(=N1)Cl)Cl[2]
InChI Key JATIYCWFOYRIEM-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound

A general and efficient laboratory-scale synthesis of this compound has been reported.[1] The protocol involves the chlorination of a pyrimidinone precursor.

Materials:

  • 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

  • Saturated saline solution

Procedure:

  • A suspension of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (200 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated to reflux and maintained at this temperature for 2 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Excess phosphorus oxychloride is removed under reduced pressure.

  • The resulting residue is carefully treated with distilled water (150 mL).

  • The pH of the mixture is adjusted to approximately 7-8 using an aqueous solution of potassium carbonate.

  • The aqueous mixture is then extracted with dichloromethane (4 x 50 mL).

  • The combined organic layers are washed with saturated saline solution (50 mL).

  • The organic phase is dried over anhydrous sodium sulfate and subsequently filtered.

  • The filtrate is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield this compound.

Reported Yield: 23 g (86% yield) as a light brown solid.[1]

Logical Workflow for Chemical Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound, starting from its name.

G Start Compound Name: This compound CAS_Search Search for CAS Number Start->CAS_Search Safety_Info Obtain Safety and Handling Information Start->Safety_Info Structure_Search Determine Molecular Structure (SMILES, InChI) CAS_Search->Structure_Search PhysChem_Data Gather Physicochemical Data (MW, BP, Density, etc.) Structure_Search->PhysChem_Data Experimental_Data Find Experimental Protocols (Synthesis, Analysis) Structure_Search->Experimental_Data Documentation Compile Technical Guide / Whitepaper PhysChem_Data->Documentation Experimental_Data->Documentation Safety_Info->Documentation

Caption: Workflow for Chemical Compound Characterization.

Safety and Handling Information

While a comprehensive safety data sheet (SDS) for this compound was not available in the public domain, information on structurally similar compounds suggests that appropriate safety precautions should be taken when handling this chemical. Researchers should treat this compound as potentially hazardous and handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes, as well as inhalation of dust or vapors, should be avoided. For detailed safety information, it is recommended to consult the supplier-specific SDS.

References

An In-depth Technical Guide on the Solubility and Stability of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine, a key intermediate in various synthetic applications. Due to the limited availability of public data on this specific compound, this document focuses on outlining the requisite experimental protocols for determining these critical physicochemical properties. Detailed methodologies for solubility and stability assessments are presented to enable researchers to generate reliable data for drug discovery, development, and quality control processes. This guide also includes standardized tables for the systematic presentation of future experimental findings and visual workflows to guide laboratory investigations.

Introduction

This compound is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability in various solvents and conditions is paramount for its effective use in research and development. Solubility influences formulation development, bioavailability, and reaction kinetics, while stability data are crucial for determining storage conditions, shelf-life, and degradation pathways. This guide provides the foundational methodologies for characterizing these essential properties.

Chemical Information:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 99469-85-9[1][2][3][4]
Molecular Formula C5H4Cl2N2S[3][5][6]
Molecular Weight 195.07 g/mol [5]
Canonical SMILES CSC1=NC(=C(C(=N1)Cl)Cl)N/A
Structure N/A

Solubility Profile

The solubility of a compound is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its utility in various chemical reactions. To date, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in publicly accessible literature. Therefore, this section provides a standardized table for recording such data once determined experimentally.

Quantitative Solubility Data

The following table has been structured to present the solubility of this compound in a range of common solvents at standard laboratory temperature. It is recommended that solubility be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Solubility of this compound in Common Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)Method
Water10.2Data not availableData not availableHPLC-UV
Ethanol5.2Data not availableData not availableHPLC-UV
Methanol6.6Data not availableData not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)7.2Data not availableData not availableHPLC-UV
N,N-Dimethylformamide (DMF)6.4Data not availableData not availableHPLC-UV
Acetone5.1Data not availableData not availableHPLC-UV
Acetonitrile5.8Data not availableData not availableHPLC-UV
Dichloromethane3.1Data not availableData not availableHPLC-UV
Tetrahydrofuran (THF)4.0Data not availableData not availableHPLC-UV

Note: The data fields in this table are intentionally left blank as no public data is currently available. Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a standardized method for determining the thermodynamic solubility of this compound in a given solvent.

Objective: To determine the equilibrium concentration of the compound in a saturated solution at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a 2 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Prepare a series of dilutions of the filtered saturated solution with the same solvent to fall within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_workflow Experimental Workflow for Thermodynamic Solubility A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (≥ 24h) B->C D Centrifuge to pellet undissolved solid C->D E Collect and filter supernatant D->E F Prepare serial dilutions E->F G Quantify concentration by HPLC-UV F->G H Calculate solubility G->H G cluster_workflow Experimental Workflow for Forced Degradation Study A Prepare stock solution of compound B Expose to stress conditions (Acid, Base, Oxidation, Heat, Light) A->B E Analyze by Stability-Indicating HPLC-UV/MS A->E Unstressed Control C Withdraw samples at time points B->C t = 0, 2, 8, 24h D Neutralize/Dilute samples C->D D->E F Calculate % degradation and identify degradants E->F

References

Quantum Chemical Insights into Pyrimidine Chlorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the application of quantum chemical computational studies to elucidate the mechanisms of pyrimidine chlorination. Understanding these reactions at a molecular level is crucial for various fields, including the development of novel pharmaceuticals and the assessment of disinfection byproducts in water treatment. This document provides an overview of the theoretical framework, computational methodologies, and key findings in this area of research.

Core Concepts in Pyrimidine Chlorination

Pyrimidine and its derivatives are fundamental heterocyclic compounds, forming the backbone of nucleobases such as cytosine, thymine, and uracil. The chlorination of these molecules is a subject of significant interest due to its role in both synthetic chemistry and environmental science. Quantum chemical studies have been instrumental in unraveling the intricacies of these reactions.

A key aspect investigated in computational studies is the reactivity of different sites on the pyrimidine ring towards electrophilic attack by a chlorinating agent. The distribution of electron density in the pyrimidine ring, which is influenced by substituents, determines the most favorable positions for chlorination.

Recent computational research indicates that the specific form of the pyrimidine molecule, whether neutral or anionic, plays a critical role in the chlorination process. For instance, in the chlorination of uracil and thymine, as well as their corresponding nucleosides, the anion salt forms are key participants.[1] Conversely, the neutral forms are the predominant contributors to the chlorination of cytosine and cytidine.[1]

Based on both kinetic and thermodynamic considerations from computational models, the C5 position is identified as the most reactive site for uracil and thymine.[1] For cytosine and its nucleoside, cytidine, the N1, C5, and N4 positions are all potential reaction sites.[1] The C6 position in pyrimidine compounds is generally found to be less susceptible to electrophilic attack by Cl+ due to its positive charge.[1]

Computational Methodologies

Quantum chemical calculations provide a powerful toolkit for modeling chemical reactions, offering insights into geometries, energies, and electronic structures of reactants, transition states, and products. Density Functional Theory (DFT) is a widely used method in this context due to its balance of computational cost and accuracy.

Experimental Protocols

A typical computational study on pyrimidine chlorination involves the following steps:

  • Model System Definition: The pyrimidine derivative and the chlorinating agent (e.g., HOCl) are defined as the model system. The choice of the model system is critical for obtaining meaningful results.

  • Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations. This is typically performed using a specific level of theory and basis set, for example, the B3LYP functional with the 6-311++G** basis set.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states). These calculations also provide thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Transition State Search: Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy. Methods like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products on the potential energy surface.

  • Solvation Effects: To simulate the reaction in a solvent environment, implicit or explicit solvation models can be incorporated into the calculations. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model.[3]

  • Analysis of Electronic Properties: Various analyses, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of frontier molecular orbitals (HOMO and LUMO), are conducted to understand the electronic aspects of the reaction, including charge transfer and bond formation/breaking.

Data Presentation

The quantitative data obtained from quantum chemical calculations are essential for comparing the reactivity of different sites and understanding the reaction mechanism. The following tables summarize key parameters from a representative computational study on pyrimidine chlorination.

Table 1: Calculated Activation Energies and Reaction Enthalpies for the Chlorination of Pyrimidine Derivatives

Pyrimidine DerivativeReaction SiteActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Uracil (anion)C515.2-25.8
Thymine (anion)C514.8-26.5
Cytosine (neutral)N118.5-18.2
Cytosine (neutral)C520.1-15.7
Cytosine (neutral)N419.3-17.1

Note: The values presented are representative and may vary depending on the specific computational method and model system used.

Table 2: Key Geometric Parameters of the Transition State for C5 Chlorination of Uracil Anion

ParameterValue (Å)
C5-Cl bond length2.15
C5-C4 bond length1.42
C5-C6 bond length1.41
N1-C6 bond length1.38

Note: The values presented are representative and may vary depending on the specific computational method and model system used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a computational study on pyrimidine chlorination and a generalized mechanism for the reaction.

computational_workflow cluster_prep 1. System Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis cluster_results 4. Results reactant_setup Define Reactants (Pyrimidine Derivative + Cl Agent) initial_geom Initial Geometry Guess reactant_setup->initial_geom geom_opt Geometry Optimization initial_geom->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search electronic_analysis Electronic Structure Analysis (NBO, HOMO/LUMO) geom_opt->electronic_analysis thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis irc_calc IRC Calculation ts_search->irc_calc energy_analysis Energy Profile Analysis (Activation & Reaction Energies) irc_calc->energy_analysis mechanism Elucidate Reaction Mechanism energy_analysis->mechanism reactivity Predict Reactivity & Selectivity electronic_analysis->reactivity thermo_analysis->mechanism

Caption: Computational workflow for studying pyrimidine chlorination.

chlorination_mechanism reactants Pyrimidine + Cl+ pi_complex π-Complex reactants->pi_complex Electrophilic Attack transition_state Transition State (σ-Complex Formation) pi_complex->transition_state sigma_complex σ-Complex (Wheland Intermediate) transition_state->sigma_complex product Chlorinated Pyrimidine + H+ sigma_complex->product Deprotonation

Caption: Generalized mechanism for electrophilic chlorination of pyrimidine.

References

Methodological & Application

Protocol for Nucleophilic Substitution on 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the nucleophilic substitution on 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a key building block in the synthesis of various biologically active compounds. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound featuring two reactive chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring, coupled with the presence of the chloro substituents, facilitates the displacement of the chlorine atoms by a variety of nucleophiles. This reactivity profile makes it an attractive scaffold for the synthesis of diverse chemical libraries for drug discovery programs. The regioselectivity of the substitution is a critical aspect of its chemistry, with the C4 position generally being more susceptible to nucleophilic attack than the C5 position, influenced by both steric and electronic factors.

General Reaction Scheme & Regioselectivity

The nucleophilic substitution on this compound typically proceeds with the displacement of one of the chlorine atoms by a nucleophile (Nu-H), such as an amine, thiol, or alcohol. The reaction is generally carried out in the presence of a base to neutralize the liberated HCl.

reagents 4,5-Dichloro-2- (methylsulfanyl)pyrimidine product 4-Substituted-5-chloro-2- (methylsulfanyl)pyrimidine reagents->product + Nucleophile nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->product base Base (e.g., DIPEA, K2CO3) solvent Solvent (e.g., DMF, NMP, EtOH)

Caption: General workflow for nucleophilic substitution.

The regioselectivity of the reaction is a key consideration. Generally, for dichloropyrimidines, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 and C5 positions. In the case of this compound, the C4-chloro is the more reactive site for substitution.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on chloro-substituted pyrimidines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Nucleophilic Substitution with Amines

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Primary AmineDIPEANMP80 - 1202 - 244-Amino-5-chloro-2-(methylsulfanyl)pyrimidineGood
Secondary AmineK₂CO₃DMF80 - 1202 - 244-(Dialkylamino)-5-chloro-2-(methylsulfanyl)pyrimidineGood
AnilineNaHTHFrt - 601 - 124-Anilino-5-chloro-2-(methylsulfanyl)pyrimidineModerate

Table 2: Nucleophilic Substitution with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolNaHDMF25 - 801 - 125-Chloro-4-(phenylthio)-2-(methylsulfanyl)pyrimidineGood
AlkanethiolK₂CO₃Acetonitrile25 - 801 - 124-(Alkylthio)-5-chloro-2-(methylsulfanyl)pyrimidineGood

Table 3: Nucleophilic Substitution with Alcohols/Alkoxides

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Sodium Methoxide-Methanolrt - reflux1 - 245-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidineGood
EthanolNaHEthanolrt - reflux1 - 245-Chloro-4-ethoxy-2-(methylsulfanyl)pyrimidineGood

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions on this compound. Researchers should optimize these conditions for their specific nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., primary or secondary amine)

  • Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF))

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2-(methylsulfanyl)pyrimidine derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio)-5-chloro-2-(methylsulfanyl)pyrimidine derivatives.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, alkanethiol)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen solvent at room temperature.

  • Add this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for the necessary duration (1-12 h).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired product.

Protocol 3: Reaction with Alcohol/Alkoxide Nucleophiles

This protocol describes the synthesis of 4-alkoxy-5-chloro-2-(methylsulfanyl)pyrimidine derivatives from this compound and alcohols.

Materials:

  • This compound

  • Alcohol nucleophile (e.g., methanol, ethanol)

  • Base (e.g., Sodium metal (Na), Sodium Hydride (NaH))

  • Solvent (e.g., the corresponding alcohol, THF)

  • Reaction vessel

  • Standard work-up and purification reagents and equipment

Procedure:

  • Generate the alkoxide in situ by carefully adding the base (1.1 equiv.) to the alcohol (which can also serve as the solvent) under an inert atmosphere. If using a different solvent, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 h).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction carefully with water (if Na or NaH was used).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it, and concentrate to obtain the crude product for purification.

Logical Workflow Diagram

start Start reagents Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for nucleophilic substitution.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions involving sodium hydride should be conducted under an inert atmosphere and quenched with extreme care.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful execution of nucleophilic substitution reactions on this compound. The versatility of this scaffold, combined with the straightforward nature of these transformations, makes it a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

Application Notes and Protocols for Suzuki Coupling Reactions of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the use of 4,5-dichloro-2-(methylsulfanyl)pyrimidine in Suzuki-Miyaura cross-coupling reactions. The pyrimidine core is a crucial scaffold in numerous biologically active compounds, and the functionalization of halogenated pyrimidines via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry.[1][2] While direct literature on the Suzuki coupling of this compound is limited, this guide offers robust starting points for reaction optimization based on established protocols for structurally similar dichloropyrimidines.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[3][4][5] This reaction offers high functional group tolerance, generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives, making it a favored tool in drug discovery and development.[4]

This compound is a valuable building block, offering two reactive sites for sequential or selective functionalization. The chlorine atoms at the C4 and C5 positions can be selectively coupled with various boronic acids under palladium catalysis to introduce diverse aryl, heteroaryl, or alkenyl substituents, thereby enabling the rapid generation of compound libraries for biological screening. The 2-(methylsulfanyl) group can also be a site for further modification, adding to the synthetic utility of this scaffold.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine ring.

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The regioselectivity of the coupling on dichloropyrimidines can often be controlled by the choice of catalyst, ligands, and reaction conditions.[1][6][7] For many dichloropyrimidines, coupling occurs preferentially at the C4 position.[2][7]

Generalized Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the Suzuki coupling of this compound.

Suzuki_Coupling_Mechanism A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation (Base, R'-B(OH)2) C->D E Ar-Pd(II)-R'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R' F->G H This compound (Ar-Cl) H->B

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound with aryl or heteroaryl boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal yields for specific substrates.

Protocol 1: Conventional Heating

This protocol is adapted from procedures for the Suzuki coupling of other dichloropyrimidines.[8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, NaHCO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DME, toluene/ethanol/water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the chosen solvent (e.g., 10 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[2]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (0.01 mmol), and the base (1.0 mmol).

  • Add the solvent (e.g., 5 mL of 1,4-dioxane/water 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 100-140 °C for 10-30 minutes.[2]

  • After cooling to room temperature, work up and purify the product as described in Protocol 1.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of substituted pyrimidines via Suzuki coupling.

Experimental_Workflow A Reactant Preparation (Pyrimidine, Boronic Acid, Catalyst, Base) B Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C Suzuki Coupling Reaction (Conventional Heating or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D D->C Continue reaction E Work-up (Extraction, Washing, Drying) D->E Reaction complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for Suzuki coupling reactions.

Data Presentation: Representative Suzuki Couplings of Dichloropyrimidines

The following table summarizes reaction conditions and yields for Suzuki couplings of various dichloropyrimidines, which can serve as a reference for optimizing reactions with this compound.

EntryPyrimidine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (2.7)K₂CO₃Toluene/EtOH/H₂OReflux-[1]
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 / 15 min (MW)77[2]
32,4-Dichloropyrimidine2-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 / 15 min (MW)76[2]
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-80 / 18-22 hGood[8]
52,4,5,6-Tetrachloropyrimidine4-Methylphenylboronic acid (1 equiv.)Pd(PPh₃)₂Cl₂ (1-3)K₂CO₃1,4-Dioxane/H₂O60 / 2 h97[9]
62,4,5,6-TetrachloropyrimidinePhenylboronic acid (2 equiv.)Pd(PPh₃)₂Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O80 / 5 h85[9]

Note: Yields are for the mono-arylated product at the C4 or C6 position, unless otherwise specified. MW denotes microwave-assisted synthesis.

Safety Precautions
  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the derivatization of halogenated pyrimidines. The protocols and data presented here provide a solid foundation for researchers to develop efficient and selective syntheses of novel compounds from this compound. The versatility of this reaction allows for the creation of diverse molecular architectures, which is of significant interest in the field of drug discovery and materials science. Experimental validation and optimization are crucial to achieving the desired outcomes for specific substrate combinations.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 4,5-Dichloro-2-(methylsulfanyl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using the versatile 4,5-dichloro-2-(methylsulfanyl)pyrimidine scaffold. This scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors due to its reactive chlorine atoms at the C4 and C5 positions, allowing for diverse functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors. The this compound moiety offers a strategic advantage for library synthesis and lead optimization. The differential reactivity of the chloro-substituents and the potential for modification of the methylsulfanyl group provide multiple avenues for tuning the pharmacological properties of the resulting compounds. This document outlines synthetic strategies and provides exemplary protocols for the derivatization of this scaffold to generate novel kinase inhibitors.

Data Presentation

The following tables summarize quantitative data for exemplary kinase inhibitors synthesized from a closely related dichloropyrimidine scaffold, demonstrating the potential of this chemical class.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Aurora Kinase A

Compound IDStructureAurora A IC50 (nM)[1]
1 (S)-(4-chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone24.1 ± 7.9
13 (S)-(4-chloro-2-fluorophenyl)(3-((4-((5-methyl-1H-pyrazol-3-yl)amino)-6-(4-ethylpiperazin-1-yl)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone38.6 ± 7.0

Note: The synthesis of these compounds started from a 4,6-dichloro-2-(methylsulfonyl)pyrimidine scaffold, which exhibits similar reactivity to the this compound scaffold.

Mandatory Visualizations

Signaling Pathway: Aurora Kinase Signaling

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Cellular Processes cluster_3 Inhibition G2 G2 Phase M M Phase G2->M AuroraA Aurora A Cytokinesis Cytokinesis M->Cytokinesis AuroraB Aurora B Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Abscission Abscission AuroraB->Abscission TPX2 TPX2 TPX2->AuroraA activates INCENP INCENP INCENP->AuroraB activates Centrosome->M Spindle->M Chromosome->M Abscission->Cytokinesis PyrimidineInhibitor Pyrimidine-based Inhibitor PyrimidineInhibitor->AuroraA PyrimidineInhibitor->AuroraB

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of Kinase Inhibitors

experimental_workflow Start Start: 4,5-Dichloro-2- (methylsulfanyl)pyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine/Alcohol/ Thiol Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Boronic Acid/Ester Intermediate Monosubstituted Intermediate SNAr->Intermediate Suzuki->Intermediate SecondSub Second Substitution/ Coupling Intermediate->SecondSub FinalProduct Final Kinase Inhibitor SecondSub->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Assay (Kinase Inhibition) Characterization->BioAssay

Caption: General Experimental Workflow for Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of the this compound scaffold.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general method for the regioselective substitution of a chlorine atom with an amine nucleophile. The chlorine at the C4 position is generally more reactive towards nucleophilic attack.

Materials:

  • This compound

  • Amine of interest (e.g., piperazine, morpholine, aniline derivatives)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like 2-propanol)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K2CO3))

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent, add the amine nucleophile (1.0-1.2 eq.) and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h). For microwave-assisted reactions, heat to 100-150 °C for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Characterize the purified product by NMR and MS to confirm its identity and purity.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the formation of a C-C bond by coupling the chloropyrimidine with a boronic acid or ester. The C4-chloro position is typically more reactive in palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound or a monosubstituted derivative

  • Aryl- or heteroarylboronic acid or boronate ester (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a reaction vessel, combine the chloropyrimidine derivative (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h). For microwave-assisted reactions, heat to 100-150 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by NMR and MS.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, radioactivity-based assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the inhibitor at various concentrations.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30 °C or 37 °C).

  • Stop the reaction and measure the kinase activity using the chosen detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound scaffold is a highly valuable platform for the synthesis of novel kinase inhibitors. The protocols provided herein offer a solid foundation for the derivatization of this core through common and robust chemical transformations. The exemplary data for related compounds highlight the potential to discover potent inhibitors for various kinase targets, underscoring the utility of this scaffold in drug discovery and development programs. Further exploration of the chemical space around this scaffold is warranted to identify new therapeutic agents.

References

Synthesis of Agrochemical Intermediates from Dichloropyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of key agrochemical intermediates derived from dichloropyrimidines. The protocols outlined below focus on common and versatile transformations, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr) for amination, and the formation of thioethers. These methods enable the generation of a diverse range of substituted pyrimidines, which are crucial building blocks in the development of modern fungicides, herbicides, and insecticides.[1]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrimidine core. For 2,4-dichloropyrimidine, the reaction can be controlled to achieve regioselective substitution, typically at the more reactive C4 position.[2][3]

Application Note:

This protocol describes a microwave-assisted Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various (hetero)arylboronic acids. Microwave irradiation significantly reduces reaction times and can improve yields.[3] The use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is essential for the catalytic cycle. The choice of base and solvent system is critical for achieving high yields and regioselectivity.[2][3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep1 Combine 2,4-dichloropyrimidine, boronic acid, K₂CO₃, and Pd(PPh₃)₄ in a microwave vial prep2 Add 1,4-dioxane and H₂O prep1->prep2 prep3 Seal vial and purge with Argon prep2->prep3 react Irradiate at 100°C for 15 minutes prep3->react workup1 Cool to room temperature react->workup1 workup2 Extract with EtOAc and brine workup1->workup2 workup3 Dry organic layer over Na₂SO₄ workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product Isolated C4-Substituted 2-chloropyrimidine

Caption: General workflow for microwave-assisted Suzuki coupling.

Protocol 1: Microwave-Assisted Synthesis of 2-Chloro-4-(aryl)pyrimidines

Materials:

  • 2,4-Dichloropyrimidine

  • Appropriate (hetero)arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vial

  • Microwave reactor

Procedure: [3]

  • In a microwave synthesis vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol, 207 mg), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 2.9 mg, 0.5 mol%).

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

  • Seal the vial and displace the air with argon.

  • Place the vial in the microwave reactor and irradiate the mixture for 15 minutes at 100°C.

  • After the reaction, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(aryl)pyrimidine.

Quantitative Data: Suzuki Coupling Yields

The following table summarizes the yields for the synthesis of various C4-substituted pyrimidines using the microwave-assisted protocol.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine95
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine96
34-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine94
44-Chlorophenylboronic acid2-Chloro-4-(4-chlorophenyl)pyrimidine91
5Naphthalen-2-ylboronic acid2-Chloro-4-(naphthalen-2-yl)pyrimidine87
6Thiophen-2-ylboronic acid2-Chloro-4-(thiophen-2-yl)pyrimidine85
(Data sourced from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[3])

Nucleophilic Aromatic Substitution (SNAr): Amination

The chlorine atoms on the dichloropyrimidine ring are susceptible to nucleophilic attack, making SNAr reactions a straightforward method for introducing amino functionalities. The regioselectivity of amination can be influenced by substituents on the pyrimidine ring and the nature of the nucleophile.[4][5]

Application Note:

This protocol details the synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, demonstrating a regioselective amination followed by a substitution with an alkoxide. This multi-step, one-pot reaction highlights the differential reactivity of the chloro-substituents on a functionalized pyrimidine.[5]

Reaction Pathway: SNAr Amination and Alkoxylation

start 2-Amino-4,6-dichloropyrimidine- 5-carbaldehyde intermediate Intermediate start->intermediate + Indoline, NaOH in Methanol, RT, 1h (SNA_r at C4) product 2-Amino-4-(indolin-1-yl)-6-methoxy- pyrimidine-5-carbaldehyde intermediate->product Solvolysis at C6

Caption: Pathway for sequential SNAr amination and solvolysis.

Protocol 2: Synthesis of a Substituted Aminopyrimidine

Materials:

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Indoline

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Standard laboratory glassware for filtration and recrystallization

Procedure: [5]

  • To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in methanol or ethanol (5.0 mL), add sodium hydroxide (5 mmol, 0.2 g).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the solid product by filtration.

  • Recrystallize the solid from ethanol to obtain the purified product.

Quantitative Data: Amination and Alkoxylation Yields
Starting PyrimidineNucleophile 1Nucleophile 2 (Solvent)ProductYield (%)M.p. (°C)
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineMethanol2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60173-174
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEthanol2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde65165-167
(Data adapted from a study on SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[5])

Synthesis of Pyrimidine Thioethers

Pyrimidine thioethers are important intermediates in agrochemical synthesis.[6] They can be prepared through the reaction of dichloropyrimidines with thiols or by constructing the pyrimidine ring with a pre-installed thioether moiety.

Application Note:

This protocol describes a one-pot synthesis of 4-pyrimidone-2-thioethers through the condensation of an S-alkylisothiourea salt with a β-ketoester. This method avoids the direct use of dichloropyrimidines and provides a streamlined route to functionalized pyrimidine thioethers.[6]

Experimental Workflow: One-Pot Thioether Synthesis

cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Cyclization cluster_workup Work-up s1_1 Dissolve S-alkylisothiouronium salt and β-ketoester in 2-MeTHF s1_2 Cool to 0°C s1_1->s1_2 s1_3 Add DIPEA dropwise s1_2->s1_3 s1_4 Stir at 0°C for 18 hours s1_3->s1_4 s2_1 Add TfOH dropwise s1_4->s2_1 s2_2 Heat to 50°C s2_1->s2_2 s2_3 Stir for 3-5 hours s2_2->s2_3 wu_1 Aqueous work-up s2_3->wu_1 wu_2 Isolate product wu_1->wu_2 product product wu_2->product Isolated 4-Pyrimidone- 2-thioether

References

Application of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. Its unique structural features, characterized by two reactive chlorine atoms at the C4 and C5 positions and a methylsulfanyl group at the C2 position, offer multiple avenues for chemical modification. This allows for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms.

Synthetic Versatility and Key Reactions

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions. The electron-withdrawing nature of the pyrimidine ring and the chloro substituents makes the C4 and C5 positions susceptible to attack by various nucleophiles.

General Synthetic Scheme:

The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of substituted pyrimidines. The methylsulfanyl group at the C2 position can also be oxidized to a sulfoxide or sulfone, further enhancing the reactivity of the pyrimidine ring and providing additional points for diversification.

G A This compound B Nucleophilic Substitution (NuH) A->B R-NH2, R-OH, R-SH E Oxidation A->E m-CPBA, etc. C Mono-substituted Pyrimidine B->C D Di-substituted Pyrimidine B->D C->B Nu'H G Further Functionalization C->G D->G F 4,5-Dichloro-2-(methylsulfonyl)pyrimidine E->F F->G Nucleophilic Substitution H Diverse Bioactive Molecules G->H

Caption: General synthetic routes for the functionalization of this compound.

Applications in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the kinase active site.

While direct synthesis from this compound is not extensively documented in readily available literature, the closely related analog, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, serves as a key intermediate in the synthesis of potent Aurora kinase inhibitors.[1] This highlights the potential of dichlorinated pyrimidines in this therapeutic area. The synthetic strategies employed for the 4,6-dichloro analog can be adapted for the 4,5-dichloro scaffold.

Hypothetical Signaling Pathway Targeted by Pyrimidine-based Kinase Inhibitors:

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Kinase Cascade (e.g., MAPK pathway)

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

Application in the Synthesis of Anticancer Agents

The pyrimidine scaffold is a common feature in a multitude of anticancer drugs. The versatility of this compound makes it an attractive starting material for the synthesis of novel compounds with potential antiproliferative activity.

A study on the synthesis of novel 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives as potential antiproliferative agents utilized a related starting material, 4,6-dichloro-2-methylpyrimidine.[2] The synthetic approach involved a nucleophilic substitution reaction to introduce various amine groups. This methodology can be directly applied to this compound to generate a library of compounds for anticancer screening.

Quantitative Data on Anticancer Activity of Related Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of some 4,6-disubstituted-2-methyl-pyrimidine derivatives against various cancer cell lines. While not directly derived from this compound, this data provides a strong rationale for exploring its derivatives as anticancer agents.

Compound IDSubstitution at C4Substitution at C6Cell LineIC50 (µM)Reference
4a -NH-(CH2)2-N(CH3)24-(3,4,5-trimethoxyphenyl)thiazol-2-ylaminoHCT-116>100[2]
4b 4-methylpiperazin-1-yl4-(3,4,5-trimethoxyphenyl)thiazol-2-ylaminoHOP-921.12[2]
4h -NH-(CH2)2-(4-methylpiperazin-1-yl)4-(3,4,5-trimethoxyphenyl)thiazol-2-ylaminoSK-BR-3>100[2]

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the synthesis of derivatives from dichloropyrimidine precursors. These can serve as a starting point for the functionalization of this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with Amines [2]

Workflow Diagram:

G A Dissolve this compound and amine in DMSO B Add DIPEA A->B C Heat reaction mixture at 110 °C B->C D Monitor reaction by TLC C->D E Work-up and Purification D->E F Characterization (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of aminated pyrimidine derivatives.

Materials:

  • This compound

  • Substituted amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in DMSO, add the desired substituted amine (1.1 equivalents).

  • Add DIPEA (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for the appropriate time (typically 1-15 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine derivative.

Protocol 2: In Vitro Anticancer Screening (MTT Assay) [2]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HOP-92, SK-BR-3)

  • Normal cell line (for cytotoxicity comparison)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Synthesized pyrimidine derivatives

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations, particularly nucleophilic substitution reactions, allows for the creation of diverse molecular libraries. The demonstrated success of related dichloropyrimidine derivatives as potent kinase inhibitors and anticancer agents provides a strong impetus for the further exploration of this compound in drug discovery programs. The protocols and data presented herein offer a solid foundation for researchers and scientists to embark on the synthesis and biological evaluation of novel therapeutic agents based on this promising heterocyclic core.

References

Application Note & Protocol: Synthesis of 4-Amino Derivatives from 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a versatile building block in medicinal chemistry, frequently utilized for the synthesis of various substituted pyrimidine derivatives. The differential reactivity of the chlorine atoms at the C4 and C5 positions allows for selective nucleophilic aromatic substitution (SNAr). Typically, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C5 position. This application note provides a detailed protocol for the synthesis of 4-amino derivatives from this compound, a common step in the development of kinase inhibitors and other biologically active molecules.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution reaction where an amine displaces the chlorine atom at the C4 position of the pyrimidine ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction. The choice of solvent, temperature, and base can influence the reaction rate and yield.

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine Derivatives

A general procedure for the reaction of this compound with a primary or secondary amine is outlined below.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or 2-propanol)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1-1.5 eq) and a base such as DIPEA or TEA (1.5-2.0 eq).

  • The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the desired 4-amino-5-chloro-2-(methylsulfanyl)pyrimidine derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 4-amino derivatives from this compound.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEADMF801285
MorpholineTEAACNReflux692
PiperidineDIPEA2-PropanolReflux495
BenzylamineTEADMF601888
CyclopropylamineDIPEAACN502478

Mandatory Visualizations

Synthesis_Workflow Reactants This compound + Amine (R-NH2) + Base (e.g., DIPEA) Reaction_Vessel Reaction Mixture in Solvent (e.g., DMF) Reactants->Reaction_Vessel 1. Combine Heating Heating (e.g., 80 °C) Reaction_Vessel->Heating 2. Stir & Heat Workup Aqueous Workup (EtOAc/Water) Heating->Workup 3. Cool & Extract Purification Column Chromatography Workup->Purification 4. Dry & Concentrate Product 4-Amino-5-chloro-2- (methylsulfanyl)pyrimidine Derivative Purification->Product 5. Isolate

Caption: General workflow for the synthesis of 4-amino pyrimidine derivatives.

Signaling_Pathway_Inhibition Pyrimidine_Derivative 4-Amino Pyrimidine Derivative Pyrimidine_Derivative->Inhibition_Node Kinase Target Kinase (e.g., EGFR, Abl) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Inhibition_Node->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 4-amino pyrimidine derivative.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to palladium-catalyzed cross-coupling reactions involving 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a versatile building block in medicinal chemistry. The protocols and data presented are based on established principles of cross-coupling chemistry on chloropyrimidines and serve as a starting point for reaction optimization.

Introduction

The pyrimidine scaffold is a privileged motif in numerous biologically active compounds and approved drugs. Functionalization of the pyrimidine core is a key strategy in drug discovery. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the selective formation of carbon-carbon and carbon-nitrogen bonds on the pyrimidine ring. This document focuses on the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this compound.

A critical consideration in the cross-coupling of di- and trihalopyrimidines is regioselectivity. For most palladium-catalyzed reactions on dichloropyrimidines, the reactivity of the halogen atoms follows the general trend: C4 > C2 > C5.[1][2] This preference is attributed to the higher electrophilicity and more favorable oxidative addition of palladium at the C4 position. Therefore, in reactions with this compound, mono-substitution is expected to occur selectively at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl and heteroaryl boronic acids or esters.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_products Products pyrimidine This compound catalyst Pd Catalyst Ligand Base, Solvent, Heat pyrimidine->catalyst + boronic_acid R-B(OH)₂ boronic_acid->catalyst + product 4-Aryl-5-chloro-2-(methylsulfanyl)pyrimidine catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Illustrative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the mono-arylation of this compound with various boronic acids. These are generalized examples based on similar substrates and should be optimized for specific cases.[3][4]

EntryArylboronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110892
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃1,4-Dioxane1001678
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O901288
Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-chloro-2-(methylsulfanyl)pyrimidine

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines, which are important pharmacophores.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_products Products pyrimidine This compound catalyst Pd Catalyst Ligand Base, Solvent, Heat pyrimidine->catalyst + amine R¹R²NH amine->catalyst + product 4-(R¹R²N)-5-chloro-2-(methylsulfanyl)pyrimidine catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Illustrative Reaction Conditions and Yields

The following table provides representative conditions and expected yields for the mono-amination of this compound. The choice of ligand and base is crucial for achieving high yields and depends on the nature of the amine.[5][6]

EntryAmine (R¹R²NH)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1102475
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH1001682
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)LiHMDSToluene902079
Detailed Experimental Protocol: Synthesis of 4-Morpholino-5-chloro-2-(methylsulfanyl)pyrimidine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyrimidines, which are valuable intermediates for further functionalization and are present in various bioactive molecules.

General Reaction Scheme

Sonogashira cluster_reactants Reactants cluster_products Products pyrimidine This compound catalyst Pd Catalyst Cu(I) co-catalyst Base, Solvent pyrimidine->catalyst + alkyne R-C≡CH alkyne->catalyst + product 4-Alkynyl-5-chloro-2-(methylsulfanyl)pyrimidine catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Illustrative Reaction Conditions and Yields

The following table presents representative conditions and expected yields for the mono-alkynylation of this compound. The use of a copper(I) co-catalyst is common in Sonogashira reactions.[7][8]

EntryAlkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60890
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPAToluene801285
3Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Cs₂CO₃DMF701082
41-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801677
Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)-5-chloro-2-(methylsulfanyl)pyrimidine

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-12 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents Combine Substrate, Coupling Partner, Base start->reagents catalyst_addition Add Pd Catalyst & Ligand (in glovebox if air-sensitive) reagents->catalyst_addition inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst_addition->inert_atmosphere solvent_addition Add Degassed Solvent inert_atmosphere->solvent_addition reaction Heat and Stir Reaction Mixture solvent_addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the appropriate reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve selective functionalization at the C4 position. The protocols and data presented in these application notes serve as a valuable resource for chemists engaged in the design and synthesis of novel pyrimidine-based compounds for drug discovery and development. It is important to note that the provided yields are illustrative and optimization will likely be required for each specific substrate combination.

References

Application Notes and Protocols for Large-Scale Synthesis and Purification of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis and purification of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine, an important intermediate in pharmaceutical synthesis. The described method is robust, scalable, and yields a high purity product.

Overview and Principle

The synthesis of this compound is achieved through the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyrimidinone is replaced by a chlorine atom. Subsequent purification involves an aqueous workup to remove excess POCl₃ and inorganic byproducts, followed by extraction and solvent evaporation to isolate the final product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-2-(methylthio)pyrimidin-4(3H)-one≥98%Commercially AvailableStarting material
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially AvailableUsed in excess
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction
Potassium carbonate (K₂CO₃)AnhydrousCommercially AvailableFor pH adjustment
Saturated Sodium Chloride Solution (Brine)Prepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Distilled WaterFor workup
Equipment
  • Large-scale reaction vessel with reflux condenser and heating mantle

  • Mechanical stirrer

  • Thermometer

  • Large-capacity rotary evaporator

  • Separatory funnels

  • Filtration apparatus

  • Vacuum oven

Synthesis Procedure

A general procedure for the synthesis of 4,5-dichloro-2-(methylthio)pyrimidine is as follows:

  • Reaction Setup: In a suitable reaction vessel, suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (200 mL).[1]

  • Chlorination: Heat the mixture to reflux and maintain for 2 hours.[1]

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the excess phosphorus oxychloride.[1]

  • Aqueous Workup: Carefully treat the residue with distilled water (150 mL). Adjust the pH of the resulting mixture to 7-8 with an aqueous solution of potassium carbonate.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (4 x 50 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with saturated saline solution (50 mL). Dry the organic phase over anhydrous sodium sulfate and filter.[1]

  • Isolation of Product: Concentrate the filtrate under reduced pressure. Dry the resulting solid in a vacuum oven to afford 4,5-dichloro-2-(methylthio)pyrimidine.[1]

Purification

The crude product obtained after the workup is typically of high purity. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed. The protocol described above, involving extraction and washing, is generally sufficient for most applications.[1]

Quantitative Data Summary

ParameterValueReference
Starting Material24 g (0.136 mol) of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one[1]
Reagent200 mL of Phosphorus oxychloride[1]
Reaction Time2 hours[1]
Reaction TemperatureReflux[1]
Product Yield23 g[1]
Molar Yield86%[1]
AppearanceLight brown solid[1]

Workflow Diagram

Synthesis_Workflow A Start: 5-chloro-2-(methylthio)pyrimidin-4(3H)-one B Add POCl3 A->B C Reflux for 2 hours B->C D Cool to Room Temperature C->D E Concentrate under Reduced Pressure D->E F Aqueous Workup: - Add Water - Adjust pH to 7-8 with K2CO3 E->F G Extract with Dichloromethane F->G H Wash with Saturated Saline G->H I Dry over Anhydrous Na2SO4 H->I J Filter I->J K Concentrate Filtrate J->K L Dry in Vacuum Oven K->L M End Product: This compound L->M

References

The Versatile Building Block: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine in the Synthesis of Potential Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract

4,5-Dichloro-2-(methylsulfanyl)pyrimidine is a highly functionalized pyrimidine derivative that serves as a versatile building block for the synthesis of a variety of biologically active compounds. Its distinct reactivity at the C2, C4, and C5 positions allows for selective modifications, leading to the development of novel herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of potential agrochemicals, with a focus on aryloxyphenoxypropionate (APP) herbicides targeting acetyl-CoA carboxylase (ACCase) and pyrimidine thioether derivatives with potential antifungal properties.

Introduction

The pyrimidine scaffold is a cornerstone in the development of agrochemicals due to its presence in numerous bioactive molecules. The subject of this note, this compound, offers three reactive sites for chemical modification. The chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution, while the methylsulfanyl group at the C2 position can be oxidized to a more reactive methylsulfonyl group, facilitating its displacement. This differential reactivity allows for a stepwise and controlled synthesis of complex molecules with potential herbicidal and fungicidal activities.

Application 1: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

The aryloxyphenoxypropionate (APP) class of herbicides are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis. The synthesis of APP herbicides can be achieved using a derivative of this compound.

Signaling Pathway: ACCase Inhibition

The herbicidal effect of APP compounds stems from their ability to inhibit the ACCase enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition leads to a depletion of lipids, which are essential for cell membrane formation and energy storage, ultimately resulting in weed death.

ACCase_Inhibition cluster_synthesis Synthesis of APP Herbicide cluster_action Mechanism of Action Start 4,5-Dichloro-2- (methylsulfanyl)pyrimidine Oxidation Oxidation Start->Oxidation e.g., m-CPBA Intermediate 4,5-Dichloro-2- (methylsulfonyl)pyrimidine Oxidation->Intermediate Coupling Coupling with (R)-2-(4-Hydroxyphenoxy) propanoate Intermediate->Coupling APP_Herbicide APP Herbicide Coupling->APP_Herbicide ACCase Acetyl-CoA Carboxylase (ACCase) APP_Herbicide->ACCase Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Weed_Death Weed Death Cell_Membranes->Weed_Death

Synthesis of APP herbicides and their mode of action via ACCase inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-(methylsulfonyl)pyrimidine

This protocol is adapted from a general procedure for the oxidation of thioethers.[1]

  • Dissolve Starting Material: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in the same solvent to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4,5-dichloro-2-(methylsulfonyl)pyrimidine.

Protocol 2: Synthesis of Pyrimidinyloxyphenoxypropionate Herbicide

This protocol is based on the synthesis of related APP herbicides.[1]

  • Reactants: To a solution of (R)-2-(4-hydroxyphenoxy)propanoate (1.0 eq) in an anhydrous solvent like acetonitrile, add potassium carbonate (K₂CO₃) (1.5 eq) and 4,5-dichloro-2-(methylsulfonyl)pyrimidine (1.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the desired pyrimidinyloxyphenoxypropionate herbicide.

Data Presentation
Compound IDR Group on Pyrimidine RingInhibition of Stalk Growth (%) at 100 mg/L
8a 5-H, 6-Me>80
8b 5-Cl, 6-Me>80
11g 5-H, 6-OMe>65
11h 5-Cl, 6-OMe>65
Cyhalofop Commercial Herbicide~70

Application 2: Synthesis of Potential Fungicides

The this compound scaffold can be utilized to synthesize novel pyrimidine thioether derivatives, a class of compounds that has shown promise for antifungal activity. The fungicidal mechanism of some pyrimidine derivatives involves the inhibition of key fungal enzymes, such as those in the ergosterol biosynthesis pathway or respiratory chain.

Experimental Workflow: Synthesis and Antifungal Screening

The general workflow for developing potential fungicides from the starting building block involves synthesis followed by in vitro screening against a panel of pathogenic fungi.

Fungicide_Workflow Start 4,5-Dichloro-2- (methylsulfanyl)pyrimidine Nucleophilic_Subst Nucleophilic Substitution (e.g., with thiols, amines) Start->Nucleophilic_Subst Library Library of Pyrimidine Thioether Derivatives Nucleophilic_Subst->Library Screening In Vitro Antifungal Screening (Poisoned Food Technique) Library->Screening Data_Analysis Data Analysis (Inhibition Rate, EC50) Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Workflow for the synthesis and screening of potential pyrimidine-based fungicides.

Experimental Protocols

Protocol 3: General Synthesis of Pyrimidine Thioether/Amine Derivatives

  • Reactants: In a suitable solvent (e.g., acetonitrile, DMF), combine this compound (1.0 eq), a nucleophile (e.g., a substituted thiol or amine) (1.1 eq), and a base (e.g., K₂CO₃ or triethylamine) (1.5 eq).

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) for several hours, monitoring by TLC. The less reactive chlorine at C5 may require more forcing conditions for substitution.

  • Work-up and Purification: Follow standard aqueous work-up, extraction, and column chromatography procedures as described in Protocol 2 to isolate the desired product.

Protocol 4: In Vitro Antifungal Assay (Poisoned Food Technique) [2]

  • Compound Preparation: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Prepare a series of potato dextrose agar (PDA) plates containing different concentrations of the test compounds. This is done by adding the appropriate volume of the stock solution to the molten PDA before pouring the plates.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea) onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) for several days.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to a control plate (containing only the solvent). Determine the EC₅₀ (half-maximal effective concentration) value for active compounds.

Data Presentation

The following table shows representative antifungal activity data for various pyrimidine derivatives against the plant pathogenic fungus Botrytis cinerea. While not directly synthesized from the specified starting material, this data illustrates the potential of the pyrimidine scaffold in fungicides.

Compound ClassRepresentative CompoundTarget FungusEC₅₀ (μg/mL)Reference
Pyrimidine Amides5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5[3]
PyrimethanilCommercial FungicidePhomopsis sp.32.1[3]
Triazolopyrimidine ThioethersCompound 5oBotrytis cinerea>50 (inhibition rate < 80% at 50 µg/mL)[4]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of potential herbicides and fungicides. Through strategic chemical modifications, such as oxidation of the methylsulfanyl group and nucleophilic substitution of the chloro groups, novel compounds with targeted biological activities can be developed. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the discovery of new and effective agrochemicals. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their herbicidal and fungicidal potential.

References

Application Notes and Protocols: Regioselective Reactions of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in a wide range of therapeutics for oncology, infectious diseases, and neurological disorders.[1][2] The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. The compound 4,5-dichloro-2-(methylsulfanyl)pyrimidine serves as a versatile building block, with two distinct chlorine atoms offering potential for regioselective functionalization.

The inherent electronic properties of the pyrimidine ring render the halogen substituents susceptible to displacement by nucleophiles. Generally, the reactivity of chloro substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5.[3] This intrinsic reactivity profile allows for controlled, stepwise introduction of various functional groups, a critical advantage in the synthesis of complex molecules for drug development programs.[4]

This document provides detailed protocols and application notes for the regioselective reaction of this compound with various amines, focusing on the preferential substitution at the C4 position.

Principles of Regioselectivity in Dichloropyrimidines

The regioselectivity of SNAr reactions on dichloropyrimidine cores is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates nucleophilic attack.

  • Positional Reactivity : For 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[3][5][6] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4, where the charge is delocalized over both ring nitrogens.

  • Substituent Effects : The presence of other substituents on the ring can significantly modulate this selectivity. Electron-withdrawing groups, particularly at the C5 position, further activate the C4 position for nucleophilic attack.[7][8] Conversely, electron-donating groups can alter the electronic landscape and, in some cases, reverse the selectivity.[5]

  • Nucleophile and Catalyst : The nature of the nucleophile and the use of catalysts can also direct the reaction. For instance, while most amines favor C4 attack under thermal SNAr conditions, palladium catalysis has been shown to enhance C4 selectivity in certain 2,4-dichloropyrimidine systems.[3] In contrast, using tertiary amines as nucleophiles on 5-substituted-2,4-dichloropyrimidines can lead to excellent C2 selectivity.[7][8]

For the specific substrate, This compound , the reaction with a primary or secondary amine is strongly predicted to occur at the C4 position due to its higher intrinsic reactivity compared to the C5 position.

G cluster_factors Factors Influencing Regioselectivity cluster_substrate Substrate: this compound Pos Positional Reactivity (C4 > C2 >> C5) Outcome Predicted Outcome: Regioselective C4 Amination Pos->Outcome Elec Electronic Effects (Substituents) Elec->Outcome Nuc Nucleophile/Catalyst (Amine Type, Pd-catalysis) Nuc->Outcome C4 C4-Cl (Most Activated) C4->Outcome C5 C5-Cl (Least Reactive) C5->Outcome SMe C2-SMe (Modulating Group) SMe->Outcome

Caption: Logical diagram of factors determining C4 regioselectivity.

Application Note: Synthesis of 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidines

Objective: To synthesize 4-amino-5-chloro-2-(methylsulfanyl)pyrimidine derivatives via a regioselective nucleophilic aromatic substitution reaction.

Reaction Scheme:

G start Reactants step1 Nucleophilic attack of amine at C4 position start->step1 intermediate Formation of stabilized Meisenheimer Complex step1->intermediate step2 Elimination of Chloride ion (Cl-) intermediate->step2 step3 Proton transfer to base step2->step3 product Final Product step3->product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Assemble dry glassware under Nitrogen B Add pyrimidine, solvent, and base A->B C Add amine nucleophile dropwise B->C D Heat reaction mixture (e.g., 80°C) C->D E Monitor by TLC/LC-MS until completion D->E F Cool to RT & Quench with water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify by Column Chromatography H->I J Obtain NMR (1H, 13C) and Mass Spec Data I->J K Confirm structure and purity J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine. Below you will find a troubleshooting guide for common issues encountered during the synthesis, a set of frequently asked questions (FAQs), and a detailed experimental protocol.

Troubleshooting Guide

During the synthesis of this compound, particularly through the common method of chlorinating a hydroxypyrimidine precursor with phosphorus oxychloride (POCl₃), several issues can arise that affect yield and purity. This guide outlines potential problems, their likely causes, and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s) Typical Impurity Level (if applicable)
P-01 Low yield of the desired product.1. Incomplete chlorination of the starting material. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature or time.1. Ensure anhydrous conditions and sufficient POCl₃. Consider adding a small amount of a tertiary amine base. 2. Perform the aqueous workup at low temperatures (0-5 °C) and minimize contact time with water. 3. Optimize the reaction temperature (typically reflux) and monitor the reaction progress by TLC or HPLC.Starting Material: >5%
P-02 Presence of a significant amount of starting material in the crude product.Insufficient amount or activity of the chlorinating agent (POCl₃).Use a fresh bottle of POCl₃. Increase the molar excess of POCl₃. Consider the addition of PCl₅ as a co-reagent to enhance chlorination.>10%
P-03 Formation of a highly polar byproduct that is difficult to separate.Hydrolysis of the product back to the hydroxypyrimidine starting material during the aqueous workup.Quench the reaction mixture by pouring it onto crushed ice and immediately extracting the product into an organic solvent. Neutralize any acid with a mild base like sodium bicarbonate.Variable
P-04 The isolated product is an oil or has a low melting point.Presence of residual phosphorus-containing byproducts (e.g., phosphoric acid, polyphosphoric acids).Purify the crude product by column chromatography on silica gel. Alternatively, wash the organic extract thoroughly with cold water and brine.[1]Variable
P-05 Discoloration of the final product (yellow to brown).Decomposition of the product or impurities at high temperatures.Avoid excessive heating during solvent removal. Purify by recrystallization or column chromatography.Minor

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.

  • Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Frequently Asked Questions (FAQs)

Q1: What is the role of excess phosphorus oxychloride in the reaction?

A1: Excess phosphorus oxychloride serves as both the chlorinating agent and the solvent for the reaction. Using a large excess helps to drive the reaction to completion and ensure full conversion of the starting hydroxypyrimidine.

Q2: I observe a solid precipitate during the aqueous workup. What is it and how should I handle it?

A2: The solid is likely unreacted starting material or the hydrolyzed product. You can attempt to dissolve it by adding more organic solvent and stirring. If it persists, it will be separated during the filtration after drying the organic layer and can be characterized to confirm its identity.

Q3: Can I use a different chlorinating agent instead of phosphorus oxychloride?

A3: While phosphorus oxychloride is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can sometimes be used. However, reaction conditions would need to be re-optimized.

Q4: My final product seems to be unstable and decomposes over time. How can I improve its stability?

A4: Ensure the product is thoroughly dried and free of residual acids from the reaction. Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture should be done slowly and cautiously in an ice bath to control the exothermic reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete workup Aqueous Workup reaction_complete->workup Yes optimize_conditions Optimize Reaction (Temp, Time) reaction_complete->optimize_conditions No purification Purification workup->purification low_yield Low Yield? purification->low_yield product_ok Desired Product Obtained low_yield->product_ok No, Acceptable impure_product Impure Product? low_yield->impure_product No low_yield->optimize_conditions Yes improve_workup Improve Workup (Low Temp, Fast) impure_product->product_ok No, Acceptable check_reagents Check Reagent Quality (POCl3) re_purify Re-purify Product impure_product->re_purify Yes optimize_conditions->start re_purify->product_ok

Caption: A flowchart outlining the decision-making process for troubleshooting the synthesis.

References

How to avoid over-chlorination in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in pyrimidine synthesis, with a specific focus on avoiding over-chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of over-chlorination in pyrimidine synthesis?

A1: Over-chlorination, the introduction of more chlorine atoms than desired, is a frequent issue in pyrimidine synthesis. The primary causes include:

  • Excess Chlorinating Agent: Using a large excess of powerful chlorinating agents like phosphorus oxychloride (POCl₃) is a primary driver of over-chlorination.[1]

  • High Reaction Temperatures: Elevated temperatures can increase the reactivity of the chlorinating agent and the pyrimidine ring, leading to less selective reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can provide more opportunities for multiple chlorination events to occur.

  • Substrate Reactivity: The inherent electronic properties of the pyrimidine substrate can make it susceptible to multiple chlorinations. Electron-donating groups on the ring can activate it towards further electrophilic substitution.

Q2: How does the choice of chlorinating agent affect the outcome of the reaction?

A2: The choice of chlorinating agent is critical for controlling the extent of chlorination.

  • Phosphorus Oxychloride (POCl₃): A strong and common chlorinating agent, often used in excess, which can lead to over-chlorination if not carefully controlled.[1] The use of a POCl₃/PCl₅ mixture can create an even more potent chlorinating system.[2]

  • Phosgene (COCl₂): Another effective chlorinating agent for converting hydroxy-pyrimidines to chloro-pyrimidines.[3][4]

  • Vilsmeier Reagents (e.g., from POCl₃/DMF): These reagents can be used for chlorination and are generally considered milder than neat POCl₃, offering better control.[5]

  • Oxalyl Chloride and Thionyl Chloride: These can also be used to generate Vilsmeier-type reagents in the presence of DMF and may offer cleaner reactions as the byproducts are gaseous.[6]

Q3: At which positions on the pyrimidine ring is chlorination most likely to occur?

A3: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic substitution at the C2, C4, and C6 positions. When starting with dihydroxypyrimidines, the hydroxyl groups are converted to chloro groups. In 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[7][8] The regioselectivity of further chlorination on the ring itself (C-H chlorination) is less common under standard conditions for converting hydroxyl to chloro groups but can be influenced by the electronic nature of existing substituents.

Troubleshooting Guides

Issue 1: Formation of Dichloro- or Polychlorinated Byproducts When a Monochloro-Product is Desired.

Symptoms:

  • Mass spectrometry analysis shows peaks corresponding to di- and tri-chlorinated pyrimidines.

  • NMR spectra are complex, with multiple signals in the aromatic region, indicating a mixture of products.

  • Difficulty in purifying the desired monochloro-pyrimidine from the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Excess POCl₃ Reduce the stoichiometry of POCl₃ to an equimolar amount relative to the hydroxyl group being replaced. A solvent-free approach using equimolar POCl₃ in a sealed reactor has been shown to be highly effective in preventing over-chlorination and improving safety.[1]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the minimum temperature required for the desired conversion.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further chlorination of the product.
Use of a Strong Base In some cases, the base used can influence the reactivity. Consider using a milder base or a different solvent system.
Issue 2: Low Yield of the Chlorinated Product.

Symptoms:

  • A significant amount of unreacted starting material (hydroxypyrimidine) remains after the reaction.

  • The isolated yield of the desired chlorinated pyrimidine is consistently low.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently Reactive Chlorinating Agent If using a milder chlorinating agent, a more forcing condition (higher temperature or longer reaction time) might be necessary. Alternatively, consider using a more potent chlorinating system, such as a POCl₃/PCl₅ mixture, but with careful stoichiometric control.[2]
Poor Solubility of Starting Material Ensure the hydroxypyrimidine is sufficiently soluble in the reaction medium. If using a solvent, screen for a more suitable one. In solvent-free methods, ensure good mixing.
Decomposition of Product The desired chlorinated pyrimidine may be unstable under the reaction conditions. Attempt the reaction at a lower temperature or for a shorter duration.
Inefficient Work-up Chlorinated pyrimidines can be susceptible to hydrolysis during aqueous work-up. Ensure the work-up is performed at low temperatures and quickly.

Data Presentation: Comparison of Chlorination Methods

The following table summarizes the typical yields for the chlorination of various hydroxypyrimidines using different methods.

SubstrateMethodChlorinating AgentStoichiometryTemperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxypyrimidine (Uracil)Excess ReagentPOCl₃Large ExcessReflux4~85[9]
2,4-Dihydroxypyrimidine (Uracil)Solvent-FreePOCl₃Equimolar1602>90[1]
2,4-Dihydroxy-5-bromopyrimidineSolvent-FreePOCl₃Equimolar160290.5[10]
2,4-Dihydroxy-5-methylpyrimidineSolvent-FreePOCl₃Equimolar1602>85[10]
4,6-DihydroxypyrimidinePhosgeneCOCl₂Not specifiedNot specifiedNot specifiedHigh[3]
2-HydroxypyridinesSolvent-FreePOCl₃Equimolar1402>90[1]

Experimental Protocols

Protocol 1: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil) using Equimolar POCl₃

This method is recommended for its high yield, improved safety, and reduced environmental impact.[1]

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • 150 mL Teflon-lined stainless steel reactor

  • Ice-water bath

  • Saturated Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles), POCl₃ (0.6 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).

  • Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture into approximately 100 mL of an ice-water bath with vigorous stirring to quench the reaction.

  • Adjust the pH of the resulting solution to 8-9 with a saturated Na₂CO₃ solution.

  • The solid 2,4-dichloropyrimidine product can be isolated by filtration, washed with cold water, and dried.

Protocol 2: Chlorination using a Vilsmeier Reagent (Illustrative)

This protocol provides a general framework for using a milder chlorinating agent.

Materials:

  • Hydroxypyrimidine

  • Dimethylformamide (DMF)

  • Oxalyl chloride or POCl₃

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Ice-water bath

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxypyrimidine in an anhydrous aprotic solvent.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding oxalyl chloride or POCl₃ to an equimolar amount of DMF in an anhydrous solvent at 0 °C. Stir for 30 minutes.

  • Slowly add the prepared Vilsmeier reagent to the solution of the hydroxypyrimidine at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_0 Troubleshooting Over-chlorination start Over-chlorination Observed (e.g., Dichloro-product) q1 Is excess POCl3 being used? start->q1 s1 Reduce POCl3 to equimolar. Consider solvent-free method. q1->s1 Yes q2 Is the reaction temperature too high? q1->q2 No end Desired Monochloro-product s1->end s2 Lower the reaction temperature. Monitor reaction progress. q2->s2 Yes q3 Is the reaction time too long? q2->q3 No s2->end s3 Monitor reaction closely and quench upon completion. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for over-chlorination.

G cluster_1 Experimental Workflow: Solvent-Free Chlorination start Start step1 Combine Hydroxypyrimidine, Equimolar POCl3, and Pyridine in a sealed reactor. start->step1 step2 Heat to 160°C for 2 hours. step1->step2 step3 Cool to Room Temperature and open reactor carefully. step2->step3 step4 Quench by adding mixture to ice-water bath. step3->step4 step5 Adjust pH to 8-9 with saturated Na2CO3. step4->step5 step6 Isolate product by filtration. step5->step6 end End step6->end

Caption: Workflow for solvent-free chlorination.

G cluster_2 Chlorination Reaction Pathway pyrimidine Hydroxypyrimidine (R-OH) intermediate Phosphate Ester Intermediate [R-O-P(O)Cl2] pyrimidine->intermediate + POCl3 pocl3 POCl3 pocl3->intermediate chloride Chloride Ion (Cl-) pocl3->chloride product Chloropyrimidine (R-Cl) intermediate->product + Cl- (from POCl3) byproduct Phosphoric Acid Byproducts product->byproduct

Caption: Simplified chlorination mechanism with POCl3.

References

Optimizing reaction conditions for nucleophilic substitution on dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic substitution on 2,4-dichloropyrimidine typically selective for the C4 position?

A1: The greater reactivity of the C4 position is a well-documented phenomenon in pyrimidine chemistry.[1][2] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr).[3] Computational analyses show that for an unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position, with almost no distribution at C2.[4][5][6] This indicates that C4 is the more electrophilic site and thus the preferred target for nucleophilic attack.[4][5][6] The general order of reactivity for positions on the pyrimidine ring is C4(6) > C2 >> C5.[3]

Q2: Under what conditions can I achieve selective substitution at the C2 position of a 2,4-dichloropyrimidine?

A2: While C4 is the more common site of reaction, C2 selectivity can be achieved under specific circumstances. Key strategies include:

  • Substituent Effects : The presence of a strong electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position can reverse the typical selectivity and make the C2 position more reactive.[4][5][6] Conversely, for pyrimidines with a strong electron-withdrawing group (EWG) at the C5 position, using tertiary amine nucleophiles can lead to excellent C2 selectivity.[7][8]

  • Catalyst Control : For C-S cross-coupling reactions with thiols, specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can override the inherent C4 preference and provide high C2 selectivity.[1][9]

Q3: How does the choice of nucleophile (amine, thiol, alcohol) impact the reaction?

A3: The nature of the nucleophile is critical. Amines, thiols, and alkoxides are all commonly used.

  • Amines : Primary and secondary amines readily react, often requiring a base like potassium carbonate or DIPEA.[3][10] Tertiary amines can also be used, particularly to achieve C2 selectivity on 5-EWG substituted dichloropyrimidines.[7][8]

  • Thiols : Thiols are excellent nucleophiles for SNAr reactions.[11] Reactions can be performed by generating the highly nucleophilic thiolate anion in situ with a base.[1][12]

  • Alcohols/Alkoxides : Alkoxides, generated from alcohols using a strong base, are potent nucleophiles. However, competition from solvolysis can occur if the alcohol is also used as the solvent, especially at higher temperatures.[13]

Q4: What role does the solvent play in these reactions?

A4: The solvent is crucial for dissolving reactants and influencing reaction rates and selectivity.[14] Polar aprotic solvents like DMF, DMSO, and THF are commonly used as they can dissolve the polar starting materials without strongly solvating and deactivating the nucleophile.[12][15] Polar protic solvents, such as alcohols, can also be used and may even be necessary for certain reactions, but they can solvate anions through hydrogen bonding, potentially reducing nucleophilicity.[14][16][17] In some cases, changing the solvent can drastically alter regioselectivity.[18]

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic substitution on dichloropyrimidines.

Problem 1: Low or No Yield / Slow Reaction Rate

Q: My reaction is not proceeding to completion, or the conversion is very low. What are the potential causes and solutions? A: This is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.[10]

  • Cause 1: Insufficient Reactivity: The nucleophile may be too weak, the reaction temperature too low, or the dichloropyrimidine substrate may be deactivated by electron-donating substituents.[10]

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation. If using a neutral nucleophile like an amine or thiol, ensure a suitable base is present to either deprotonate it or facilitate the reaction. Consider using a stronger, pre-formed nucleophile (e.g., sodium thiolate instead of a thiol and a base).[10]

  • Cause 2: Inappropriate Solvent or Base: The chosen solvent may not be optimal for solubility or reactivity.[10]

    • Solution: Screen a range of polar aprotic solvents (e.g., DMF, NMP, THF, MeCN) and bases. For aminations, common bases include K₂CO₃, Cs₂CO₃, and DIPEA. For reactions with alcohols or thiols, non-nucleophilic strong bases like NaH or LiHMDS can be used to pre-form the nucleophile.[3]

  • Cause 3: Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent in which all reactants are soluble at the reaction temperature.[14] A co-solvent system might be necessary.

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Q: I am getting an inseparable mixture of C2 and C4 substituted products. How can I improve the regioselectivity? A: Achieving high regioselectivity is a primary challenge, especially with 2,4-dichloropyrimidines.[10]

  • To Favor C4 Substitution:

    • Solution 1: Optimize Reaction Conditions. Systematically screen different solvents, bases, and temperatures. For example, using n-butanol as a solvent with DIPEA as a base has been reported to favor C4 substitution.[10] For aminations with anilines or secondary aliphatic amines, using a strong, non-nucleophilic base like LiHMDS in THF can provide excellent C4 selectivity.[3]

    • Solution 2: Catalyst Selection (for C-S Coupling). In palladium-catalyzed thiolation reactions, using a Pd-PEPPSI type of precatalyst can yield high selectivity for the C4 product.[1]

  • To Favor C2 Substitution:

    • Solution 1: Substrate Modification. If the synthesis allows, introducing an electron-donating group at the C6 position of the pyrimidine ring is a powerful strategy to direct nucleophiles to the C2 position.[4][5][6]

    • Solution 2: Nucleophile and Substrate Pairing. For 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5 (like -NO₂ or -CN), using a tertiary amine as the nucleophile can result in highly C2-selective substitution.[7][8]

    • Solution 3: Specific Catalysis (for C-S Coupling). The use of specific palladium precatalysts, such as (η³-allyl)PdCl(IPent), has been shown to uniquely favor C2-selective C-S coupling.[1]

Problem 3: Formation of Di-substituted Byproducts

Q: I am observing the formation of a di-substituted product instead of my desired mono-substituted pyrimidine. How can I prevent this? A: Di-substitution occurs when the initial mono-substituted product reacts further with the nucleophile.

  • Solution 1: Control Stoichiometry. Use a slight excess (1.0-1.2 equivalents) of the dichloropyrimidine or limit the nucleophile to 1.0 equivalent to minimize the chance of a second substitution.

  • Solution 2: Lower the Reaction Temperature. The second substitution reaction often requires more energy. Running the reaction at the lowest possible temperature that allows for a reasonable rate of the first substitution can suppress the formation of the di-substituted byproduct.

  • Solution 3: Monitor the Reaction Closely. Use TLC or LC-MS to monitor the reaction's progress and stop it as soon as the starting material is consumed, before significant amounts of the di-substituted product can form.

Data Presentation

Table 1: Effect of Ring Substituents on Regioselectivity of 2,4-Dichloropyrimidines

Dichloropyrimidine SubstrateNucleophilePredominant ProductRationaleReference(s)
2,4-dichloropyrimidineAmine / ThiolC4-substitutedC4 is electronically favored.[1][2][3]
6-OMe-2,4-dichloropyrimidineAmineC2-substitutedThe C6-EDG reverses normal selectivity.[4][5][6]
5-NO₂-2,4-dichloropyrimidineSecondary AmineC4-substitutedC5-EWG enhances C4 reactivity.[7][8]
5-NO₂-2,4-dichloropyrimidineTertiary AmineC2-substitutedSpecific interaction with tertiary amines directs to C2.[7][8]
6-Aryl-2,4-dichloropyrimidineSecondary AmineC4-substitutedHigh C4 selectivity is observed.[3]

Table 2: Influence of Catalysts on Regioselectivity of C-S Coupling with 2,4-Dichloropyrimidine

Thiol NucleophilePalladium PrecatalystBaseSolventC2:C4 RatioReference(s)
1-Octanethiol(η³-allyl)PdCl(IPent)NaOtBuDioxane>25:1[1]
1-Octanethiol(η³-allyl)PdCl(IPr)NaOtBuDioxane13:1[1]
1-OctanethiolPd-PEPPSI-IPentNaOtBuDioxane1:22[1]
1-OctanethiolNone (SNAr only)NaOtBuDioxane~1:6[1]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of a 6-Aryl-2,4-Dichloropyrimidine [3]

  • Reagent Preparation : In a separate flask, pre-mix the secondary amine (1.1 equivalents) with LiHMDS (1.0 M in THF, 1.1-1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C for 15 minutes.

  • Reaction Setup : To a dry, argon-flushed round-bottom flask, add the 6-aryl-2,4-dichloropyrimidine (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂/dppb, 1-2 mol %), and anhydrous THF.

  • Reaction Execution : Cool the dichloropyrimidine solution to -20 °C. Slowly add the pre-mixed amine/base solution to the reaction flask. The order of addition is critical for high regioselectivity.[10]

  • Monitoring : Stir the reaction mixture at -20 °C for 1 hour, or until completion as monitored by TLC or LC-MS.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol [12]

  • Reagent Preparation : To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF). Cool the solution to 0 °C.

  • Thiolate Formation : Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents) portion-wise to the stirred solution. Stir for 15-30 minutes at 0 °C to form the thiolate.

  • Reaction Execution : Add a solution of the dichloropyrimidine (1.0 equivalent) in the same anhydrous solvent to the thiolate mixture.

  • Monitoring : Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Setup Inert Atmosphere Flask start->setup dissolve Dissolve Dichloropyrimidine & Catalyst (if any) setup->dissolve add_nu Add Nucleophile Solution to Substrate dissolve->add_nu prepare_nu Prepare Nucleophile Solution (with Base if needed) prepare_nu->add_nu react Stir at Defined Temperature add_nu->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for nucleophilic substitution on dichloropyrimidines.

troubleshooting_low_yield cluster_temp Temperature Check cluster_reagents Reagent Check cluster_solvent Solvent Check start Low or No Yield Observed temp_check Is temperature too low? start->temp_check increase_temp Action: Gradually increase temperature temp_check->increase_temp Yes reagent_check Is nucleophile strong enough? Is base appropriate? temp_check->reagent_check No end Re-run Optimized Reaction increase_temp->end change_reagents Action: Use stronger nucleophile (e.g., pre-form alkoxide/thiolate) or screen different bases. reagent_check->change_reagents Yes solvent_check Are all reactants soluble? Is solvent optimal? reagent_check->solvent_check No change_reagents->end change_solvent Action: Screen polar aprotic solvents (DMF, NMP, etc.). solvent_check->change_solvent Yes solvent_check->end No change_solvent->end

Caption: Troubleshooting flowchart for addressing low reaction yield.

regioselectivity_logic start Goal: Control Regioselectivity on 2,4-Dichloropyrimidine choice Desired Isomer? start->choice c4_node Target: C4-Substitution choice->c4_node C4 Isomer c2_node Target: C2-Substitution choice->c2_node C2 Isomer c4_cond1 Use standard SNAr conditions (e.g., K2CO3, DIPEA). c4_node->c4_cond1 c4_cond2 For amination, use strong base (LiHMDS) with sec-amines/anilines. c4_cond1->c4_cond2 c4_cond3 For C-S coupling, use Pd-PEPPSI catalyst. c4_cond2->c4_cond3 c2_cond1 Substrate: Use C6-EDG (e.g., -OMe, -NHMe). c2_node->c2_cond1 c2_cond2 Substrate/Nucleophile: Use C5-EWG with tertiary amine. c2_cond1->c2_cond2 c2_cond3 For C-S coupling, use (η3-allyl)PdCl(NHC) catalyst. c2_cond2->c2_cond3

Caption: Decision logic for achieving C4 vs. C2 regioselectivity.

References

Technical Support Center: Purification of Crude 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,5-Dichloro-2-(methylsulfanyl)pyrimidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound, offering clear, actionable solutions in a question-and-answer format.

Question 1: My purified this compound is a light brown solid, not the expected off-white or light yellow. What are the likely impurities and how can I remove them?

Answer: A light brown coloration in the final product typically indicates the presence of colored impurities.[1] These may arise from side reactions during the synthesis or degradation of starting materials or the product.

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete reaction can leave residual 5-chloro-2-(methylthio)pyrimidin-4(3H)-one.

    • By-products from Side Reactions: The synthesis, which often involves a chlorinating agent like phosphorus oxychloride, can lead to the formation of various chlorinated by-products.

    • Degradation Products: The product itself might be susceptible to degradation, especially if exposed to high temperatures for extended periods.

  • Recommended Purification Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities and achieving a high-purity solid. A systematic approach to solvent selection is crucial. Start with single-solvent recrystallization, and if that is not effective, proceed to a two-solvent system.

    • Column Chromatography: If recrystallization fails to yield a product of the desired purity, column chromatography is a powerful alternative for separating the target compound from closely related impurities.

Question 2: I am struggling to find a suitable solvent for the recrystallization of my crude this compound. What is a good starting point?

Answer: Selecting the right solvent is key to successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For chlorinated pyrimidine derivatives, a range of solvents with varying polarities should be screened.

  • Suggested Solvents for Screening:

    • Alcohols: Methanol, Ethanol

    • Esters: Ethyl acetate

    • Chlorinated Solvents: Dichloromethane (DCM)

    • Alkanes: Hexane, Heptane

    • Aromatic Hydrocarbons: Toluene

  • Two-Solvent Systems: If a single solvent is not effective, a two-solvent (miscible pair) system can be employed. A common strategy is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed.

    • Potential Two-Solvent Combinations:

      • Dichloromethane/Hexane

      • Ethyl Acetate/Hexane

      • Toluene/Hexane

Question 3: My column chromatography separation is not effective, and the fractions are still impure. How can I optimize the separation?

Answer: Ineffective separation during column chromatography can be due to an inappropriate mobile phase, improper column packing, or overloading of the column.

  • Mobile Phase Selection: The choice of eluent is critical. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. For a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a mobile phase of n-hexane/DCM (90:10) was effective.[2] This is a good starting point for TLC analysis of this compound.

    • General Mobile Phase Systems for Pyrimidines:

      • Hexane/Ethyl Acetate gradients

      • Dichloromethane/Methanol gradients

  • Troubleshooting Steps:

    • Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.

    • Check Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column in a concentrated band.

    • Fraction Size: Collect smaller fractions to improve the resolution of the separation. Monitor the fractions by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the first purification technique I should try for crude this compound?

A1: For a solid crude product, recrystallization is generally the first and most economical purification method to attempt. It is effective at removing small amounts of impurities and can yield a highly pure crystalline product.

Q2: How do I choose between single-solvent and two-solvent recrystallization?

A2: Start by screening for a suitable single solvent. If you find a solvent that provides good solubility at high temperatures and poor solubility at low temperatures, a single-solvent recrystallization is ideal. If no single solvent meets these criteria, a two-solvent system is the next logical step.

Q3: When is column chromatography the preferred method of purification?

A3: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively.

  • The crude product contains multiple components with similar polarities.

  • The impurities are present in a significant amount.

  • The crude product is an oil or a non-crystalline solid.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of a purification. It allows for rapid analysis of the starting material, the crude product, and the purified fractions. By comparing the spots on the TLC plate, you can assess the purity and decide which fractions to combine. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Data Presentation

Table 1: Suggested Starting Conditions for Purification of this compound (Based on structurally related compounds)

Purification TechniqueParameterRecommended Starting Conditions
TLC Analysis Mobile Phasen-Hexane / Dichloromethane (90:10, v/v)[2]
Column Chromatography Stationary PhaseSilica Gel
Mobile PhaseGradient of n-Hexane in Ethyl Acetate or Dichloromethane in Methanol
Recrystallization Single Solvents to ScreenEthanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane
Two-Solvent Systems to ScreenDichloromethane/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

A. Single-Solvent Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

B. Two-Solvent Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., Dichloromethane).

  • While the solution is hot, add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Follow steps 4-8 from the single-solvent recrystallization protocol.

Protocol 2: Column Chromatography

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Selected mobile phase solvents (e.g., n-Hexane, Ethyl Acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Methodology:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude 4,5-Dichloro-2- (methylsulfanyl)pyrimidine Recrystallization Recrystallization Crude->Recrystallization TLC1 TLC Analysis for Purity Recrystallization->TLC1 Pure_Product1 Pure Product TLC1->Pure_Product1 Purity Acceptable Impure1 Impure Product TLC1->Impure1 Purity Not Acceptable Column_Chromatography Column Chromatography Impure1->Column_Chromatography TLC2 TLC Analysis of Fractions Column_Chromatography->TLC2 Combine_Fractions Combine Pure Fractions TLC2->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Pure_Product2 Pure Product Solvent_Evaporation->Pure_Product2

Caption: Workflow for the purification of crude this compound.

Purification_Decision_Tree Start Crude Product Analysis Solid Is the crude product a solid? Start->Solid Recrystallization Attempt Recrystallization Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Solid->Column_Chromatography No (Oil/Tarry Solid) Purity_Check Purity acceptable after recrystallization? Recrystallization->Purity_Check Final_Product Final Pure Product Column_Chromatography->Final_Product Purity_Check->Column_Chromatography No Purity_Check->Final_Product Yes

Caption: Decision tree for selecting a purification technique.

References

Troubleshooting low yields in Suzuki coupling with chlorinated pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving chlorinated pyrimidines.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with a chlorinated pyrimidine is not working or giving very low yields. What are the most common reasons for failure?

Low yields or complete failure in the Suzuki coupling of chlorinated pyrimidines often stem from several critical factors related to their reduced reactivity compared to bromo or iodo-pyrimidines.[1][2]

  • Sub-optimal Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is crucial for activating the strong carbon-chlorine (C-Cl) bond.[3][4] Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][4] Additionally, oxygen contamination can oxidize the active Pd(0) species to inactive palladium oxides.[3][5]

  • Ineffective Base: The base plays a critical role in the transmetalation step. A base that is too weak, poorly soluble, or degraded will impede the reaction.[2][3]

  • Low Reactivity of the C-Cl Bond: Chloropyrimidines are less reactive than their bromo or iodo counterparts, often requiring higher temperatures and more active catalyst systems to facilitate the initial oxidative addition step.[1][2][3]

  • Side Reactions: Competing reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homo-coupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.[1][2]

Q2: How do I select the right catalyst and ligand for coupling with a chlorinated pyrimidine?

For challenging substrates like chlorinated pyrimidines, highly active catalyst systems are generally required.

  • Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[2][3][4] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and can help prevent catalyst deactivation by the pyrimidine nitrogen.[2] N-heterocyclic carbenes (NHCs) can also be effective ligands.[2][3]

  • Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) pre-catalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be used.[3][4][6] When using Pd(II) sources, they must be reduced in situ to the active Pd(0) species.

Data Presentation: Optimizing Reaction Components

The following tables summarize yields from screening various reaction components for the Suzuki coupling of dichloropyrimidines, which can serve as a starting point for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [1]

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.
Pd(dppf)Cl₂·CH₂Cl₂-70A robust pre-catalyst with a wide bite angle ligand.[6]

Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [6]

SolventIsolated Yield (%)
1,4-Dioxane71
THF-
DMF-
Isopropanol-

Yields for THF, DMF, and Isopropanol were lower than for 1,4-Dioxane in the initial screening.

Table 3: Solvent Mixture Screening for Microwave-Assisted Suzuki Coupling [6]

Solvent System (v/v)Yield (%)
1,4-Dioxane / H₂O (2:1)80
THF / H₂O (1:1)Improved from THF alone

The presence of water can be beneficial, potentially by facilitating the formation of the hydrophilic boronate species RB(OH)₃⁻.[6][7]

Q3: What is the best base to use for Suzuki coupling with chlorinated pyrimidines?

The choice of base is highly dependent on the specific substrates, catalyst, and solvent. Stronger bases are often required for less reactive aryl chlorides.[3]

  • Commonly Used Bases:

    • Potassium Carbonate (K₂CO₃)

    • Potassium Phosphate (K₃PO₄)[2][3][4]

    • Cesium Carbonate (Cs₂CO₃)[3]

  • Screening: It is often necessary to screen a panel of bases to find the optimal one for a specific reaction.

Q4: My boronic acid appears to be decomposing. What is happening and how can I prevent it?

The primary decomposition pathway for boronic acids is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] This is often promoted by high temperatures and the presence of aqueous bases.[2][8]

Strategies to Minimize Protodeboronation:

  • Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade upon storage.[9]

  • Switch to a More Stable Boron Reagent:

    • Boronate Esters (e.g., pinacol esters): These are significantly more stable than their corresponding boronic acids, making them easier to handle and store.[9][10] While they may be less reactive, they can provide higher and more reproducible yields in the long run.[9][10]

    • Potassium Trifluoroborate Salts: These are also stable, crystalline solids that are less prone to protodeboronation.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature or screening different bases may reduce the rate of decomposition.[2]

Table 4: Comparison of Boronic Acids and Pinacol Boronate Esters in Suzuki Coupling [10]

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity More reactiveLess reactive
Reaction Time ShorterLonger
Stability Lower (prone to protodeboronation)Higher (more stable)
Handling Can be challengingEasier (often crystalline solids)
Representative Yield *~95%~85%

*Based on the coupling of Phenylboronic Acid with 4-Iodoanisole.[10]

Q5: Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted Suzuki coupling can be highly effective for chlorinated pyrimidines. The benefits include:

  • Shorter Reaction Times: Reactions can often be completed in minutes instead of hours.[1][6]

  • Improved Yields: The rapid and efficient heating can lead to higher product yields.[1][6]

  • Lower Catalyst Loading: In some cases, the amount of catalyst can be significantly reduced.[1][6]

For example, a microwave-assisted procedure for the coupling of 2,4-dichloropyrimidine required only 0.5 mol% of Pd(PPh₃)₄ and was complete in 15 minutes.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chlorinated Pyrimidine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chlorinated pyrimidine (1.0 mmol)

  • Arylboronic acid or boronate ester (1.2 - 1.5 mmol)[4][10]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[4]

  • Ligand (e.g., XPhos, 4 mol%)[4]

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)[3][4]

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)[4]

  • Inert atmosphere (Argon or Nitrogen)[5]

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., Schlenk flask or microwave vial) equipped with a stir bar, add the chlorinated pyrimidine, arylboronic acid, base, palladium catalyst, and ligand.[3][11]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas. This is typically done by evacuating the vessel and backfilling with argon or nitrogen, repeated three times.[3][5][11]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[3][11]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).[2][3] If using a microwave reactor, set the appropriate temperature and time.[6][12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by a suitable method, such as column chromatography.[3]

Visualizations

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield or No Reaction check_catalyst 1. Evaluate Catalyst System - Ineffective Ligand? - Deactivated Catalyst? start->check_catalyst check_base 2. Assess Base - Too weak? - Poor solubility? start->check_base check_conditions 3. Review Reaction Conditions - Temperature too low? - Oxygen contamination? start->check_conditions check_sm 4. Investigate Starting Materials - Protodeboronation? - Impure reagents? start->check_sm solution_catalyst Use Buchwald Ligands (SPhos, XPhos) or NHC Ligands check_catalyst->solution_catalyst solution_base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_base->solution_base solution_conditions Increase Temperature (80-110 °C) Thoroughly Degas Solvents Use Microwave Irradiation check_conditions->solution_conditions solution_sm Use Fresh Boronic Acid Switch to Pinacol Ester or Trifluoroborate Salt check_sm->solution_sm end Improved Yield solution_catalyst->end solution_base->end solution_conditions->end solution_sm->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

G reagents Chloropyrimidine + Boronic Acid/Ester setup Add Pd Catalyst, Ligand, Base reagents->setup inert Purge with Inert Gas (Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (Conventional or Microwave) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Managing side reactions during the functionalization of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4,5-dichloro-2-(methylsulfanyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues that may be encountered during the functionalization of this compound.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine and obtaining a mixture of products corresponding to substitution at the C4 and C5 positions. How can I improve the selectivity for substitution at the C4 position?

Answer:

Achieving high regioselectivity in SNAr reactions of this compound is a common challenge. The electronic properties of the pyrimidine ring generally favor nucleophilic attack at the C4 and C6 positions. In this case, both the C4 and C5 positions are chlorinated, leading to potential competition.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Start at room temperature or below and slowly warm the reaction while monitoring its progress.

  • Choice of Base: For amine nucleophiles, the choice of base is critical. A non-nucleophilic, sterically hindered base can prevent unwanted side reactions. If not using a base, consider that the amine itself can act as a base, and using an excess may be necessary.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMAc) to less polar options (e.g., THF, Dioxane).

  • Nature of the Nucleophile: Sterically bulky nucleophiles may show a higher preference for the less hindered position.

Logical Troubleshooting Flowchart:

start Poor Regioselectivity in SNAr temp Lower Reaction Temperature start->temp base Optimize Base temp->base If no improvement solvent Screen Solvents base->solvent If still a mixture nucleophile Consider Nucleophile Sterics solvent->nucleophile If necessary success Improved Selectivity nucleophile->success

Caption: Troubleshooting workflow for poor regioselectivity in SNAr reactions.

Issue 2: Low Yield and/or Byproduct Formation in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling at the C4 position of this compound is giving a low yield of the desired product, and I observe significant amounts of dehalogenated starting material and boronic acid homocoupling. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings of halogenated pyrimidines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and instability of the coupling partners.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often effective.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Weaker bases may not be effective, while overly strong bases can promote side reactions.

  • Solvent and Temperature: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation and protodeborylation of the boronic acid. The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition.

  • Boronic Acid Quality: Boronic acids can degrade upon storage. Using fresh or purified boronic acid, or a more stable boronate ester (e.g., pinacol ester), can improve results.

Table 1: Common Side Reactions in Suzuki-Miyaura Coupling and Their Mitigation

Side ReactionPotential CauseSuggested Solution
Dehalogenation Presence of water or other protic sources; catalyst-mediated reduction.Use anhydrous solvents and reagents; screen different ligands and bases.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; high temperature.Thoroughly degas the reaction mixture; optimize the reaction temperature.
Double Coupling High catalyst loading; prolonged reaction time.Reduce catalyst loading; monitor the reaction closely and stop upon consumption of the starting material.

Experimental Workflow for Optimization:

start Low Yield in Suzuki Coupling reagents Prepare Anhydrous/Degassed Solvents and Reagents start->reagents catalyst_screening Screen Pd Catalyst/Ligand Combinations reagents->catalyst_screening base_screening Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) catalyst_screening->base_screening temp_screening Optimize Temperature base_screening->temp_screening boronic_acid Use Fresh Boronic Acid or Pinacol Ester temp_screening->boronic_acid success Improved Yield boronic_acid->success

Caption: Optimization workflow for Suzuki-Miyaura coupling reactions.

Issue 3: Challenges in Buchwald-Hartwald Amination

Question: I am struggling with the Buchwald-Hartwald amination of this compound. The reaction is either sluggish or results in a complex mixture of products, including potential di-substituted pyrimidines. How can I achieve a selective mono-amination?

Answer:

Selective mono-amination of dichloropyrimidines via Buchwald-Hartwald coupling requires careful control of reaction conditions to prevent over-reaction and side product formation.

Troubleshooting Steps:

  • Catalyst System: The combination of palladium precursor and ligand is crucial for achieving high selectivity and reactivity. For heteroaryl chlorides, sterically hindered biarylphosphine ligands are often preferred.

  • Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material without promoting di-substitution.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases are typically used.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the mono-aminated product is formed and before significant di-amination occurs.

Table 2: Troubleshooting Buchwald-Hartwald Amination

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; suboptimal ligand or base.Screen different palladium precatalysts and ligands; ensure the base is sufficiently strong and soluble.
Di-substitution High temperature; prolonged reaction time; excess amine.Lower the reaction temperature; carefully monitor the reaction; use a controlled amount of the amine.
Hydrodehalogenation Presence of water; formation of palladium hydride species.Use anhydrous conditions; screen ligands to disfavor β-hydride elimination pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity of the chloro-substituents on this compound?

A1: Based on the electronic properties of the pyrimidine ring, the C4 position is generally more activated towards nucleophilic attack than the C5 position. The two nitrogen atoms exert a stronger electron-withdrawing effect at the C2, C4, and C6 positions. Therefore, in most cases, functionalization is expected to occur preferentially at the C4 position.

Q2: Can the 2-(methylsulfanyl) group undergo side reactions during functionalization?

A2: Yes, the 2-(methylsulfanyl) group can be susceptible to certain side reactions. Under harsh oxidative conditions, it can be oxidized to the corresponding sulfoxide or sulfone. While the methylsulfanyl group is generally stable, prolonged heating in the presence of strong acids or bases could potentially lead to its hydrolysis to a hydroxyl group, although this is less common under standard cross-coupling conditions.[1]

Q3: How can I prevent the formation of di-substituted products when only mono-functionalization is desired?

A3: To favor mono-functionalization, you can employ several strategies:

  • Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the nucleophile or coupling partner.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first.

  • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Choice of Catalyst/Ligand: In some cases, the catalyst system can be tuned to favor mono-substitution.

Q4: What are the best practices for purifying the final functionalized pyrimidine product?

A4: Purification strategies depend on the properties of the product.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying these types of compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Removal of Palladium: If residual palladium from a cross-coupling reaction is a concern, you can wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA or use a commercial palladium scavenger.

Experimental Protocols

General Protocol for a Selective Mono-Suzuki-Miyaura Coupling at the C4-Position
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for a Selective Mono-Buchwald-Hartwald Amination at the C4-Position
  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3 precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, being careful to quench aliquots appropriately.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[2]

Reaction Pathway Overview:

start This compound snar SNAr (e.g., R2NH) start->snar suzuki Suzuki Coupling (e.g., ArB(OH)2, Pd catalyst) start->suzuki buchwald Buchwald-Hartwald (e.g., R2NH, Pd catalyst) start->buchwald product_snar 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine snar->product_snar product_suzuki 4-Aryl-5-chloro-2-(methylsulfanyl)pyrimidine suzuki->product_suzuki product_buchwald 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine buchwald->product_buchwald

Caption: Common functionalization pathways for this compound.

References

Technical Support Center: Regioselective Amination of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective amination of dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position.[1][2] This preference is due to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic aromatic substitution (SNAr).[2] However, this selectivity is often moderate, and reactions with neutral nitrogen nucleophiles can result in a mixture of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1.[1][2][3]

Q2: How do substituents on the pyrimidine ring affect regioselectivity?

Substituents on the pyrimidine ring play a crucial role in directing the regioselectivity of amination:

  • Electron-donating groups (EDGs) at C6: The presence of an EDG at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[2][4]

  • Electron-withdrawing groups (EWGs) at C5: An EWG at the C5 position tends to enhance the inherent preference for C4 substitution.[2][5][6]

  • Aryl groups at C6: The introduction of an aryl group at the C6 position has been shown to facilitate highly regioselective C4-amination, particularly in palladium-catalyzed reactions.[1][3]

Q3: Can the choice of nucleophile influence the site of amination?

Yes, the nature of the amine nucleophile is a critical factor:

  • Aliphatic Secondary Amines: In palladium-catalyzed reactions, aliphatic secondary amines can exhibit high selectivity for the C4 position.[1][3]

  • Aromatic Amines: Aromatic amines can react with 6-aryl-2,4-dichloropyrimidines to afford high C4 selectivity, often without the need for a catalyst.[1][3]

  • Tertiary Amines: Interestingly, tertiary amines have been reported to show excellent C2 selectivity in the SNAr amination of 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[5][6]

Q4: What is the role of a palladium catalyst in controlling regioselectivity?

Palladium catalysis, specifically the Buchwald-Hartwig amination, is a powerful tool for controlling the regioselectivity of amination on dichloropyrimidines.[7] It has been demonstrated to strongly favor the formation of the C4-substituted product, especially when reacting 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.[1][3] The use of specific ligands, such as bidentate phosphine ligands, can further enhance the efficiency and selectivity of the coupling.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low C4/C2 regioselectivity in SNAr amination. Standard SNAr conditions often yield isomer mixtures.For C4 selectivity, consider switching to a palladium-catalyzed Buchwald-Hartwig amination protocol, especially for aliphatic secondary amines.[1][3] For aromatic amines, catalyst-free conditions with a suitable base may suffice.[1][3]
Poor yield and/or low selectivity with aliphatic secondary amines. The uncatalyzed SNAr pathway may be competing with the desired catalyzed reaction, leading to lower regioselectivity.Pre-mixing the secondary amine with a strong, non-nucleophilic base like LiHMDS before adding it to the dichloropyrimidine and palladium catalyst is crucial. This prevents the neutral amine from reacting via the less selective SNAr pathway.[3]
Difficulty in achieving C2-selective amination. The inherent electronic preference of the 2,4-dichloropyrimidine favors C4 attack.1. Introduce an electron-donating group at the C6 position to electronically favor the C2 position.[2][4] 2. For substrates with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can lead to high C2 selectivity.[5][6] 3. Consider using a 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate, which has been shown to promote C2-amination.[8]
Formation of bis-aminated byproducts. The mono-aminated product is reacting further with the amine.Carefully control the stoichiometry of the amine. Use of a slight excess is common, but a large excess can promote double substitution. Monitoring the reaction by TLC or LC-MS and stopping it upon completion is recommended.
Reaction is slow or does not proceed under thermal conditions. Insufficient activation of the substrate or nucleophile.Consider using microwave irradiation to accelerate the reaction. Microwave-assisted synthesis has been shown to be effective for Suzuki couplings of dichloropyrimidines and may be applicable to amination reactions, significantly reducing reaction times.[9][10]

Data Presentation

Table 1: Comparison of SNAr and Pd-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Secondary Amines

EntryAmineConditionsC4/C2 RatioYield (%)
1DibutylamineK₂CO₃, DMAc70:30-
2Dibutylamine1 mol% PdCl₂(PPh₃)₂, LiHMDS, THF, 0 °C>99:192
3PyrrolidineK₂CO₃, DMAc80:20-
4Pyrrolidine1 mol% Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C>30:185
5MorpholineK₂CO₃, DMAc67:33-
6Morpholine1 mol% Pd(OAc)₂/dppb, LiHMDS, THF, 0 °C>30:190

Data compiled from a study on highly regioselective Pd-catalyzed amination.[3]

Table 2: Influence of C6-Substituent on Regioselectivity of SNAr Amination

C6-SubstituentNucleophileProduct Selectivity
HPrimary/Secondary AminePredominantly C4
OMeAmineHighly C2 selective
NHMeAmineHighly C2 selective

This table summarizes the general trend observed where electron-donating groups at C6 favor C2 substitution.[4]

Experimental Protocols

Protocol 1: Highly C4-Regioselective Pd-Catalyzed Amination of a 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted from a literature procedure demonstrating high C4 selectivity.[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Aliphatic secondary amine (1.1 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂ with dppb ligand, 1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst.

  • Add anhydrous THF to dissolve the solids.

  • In a separate dry flask, add the aliphatic secondary amine.

  • To the amine, add the LiHMDS solution dropwise at 0 °C and stir for 10 minutes.

  • Slowly add the pre-formed lithium amide solution to the solution of the dichloropyrimidine and catalyst at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: C2-Selective SNAr Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

This protocol is a general representation based on findings for C2-selective reactions.[5][6]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Tertiary amine (e.g., N-methylmorpholine, 3.0 eq)

  • Solvent (e.g., CHCl₃ or DMF)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine in the chosen solvent in a reaction flask.

  • Add the tertiary amine to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) if the reaction is slow.

  • Monitor the reaction progress by TLC or LC-MS. The reaction often leads to an intermediate which undergoes in-situ N-dealkylation to give the C2-aminated product.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the 2-amino-4-chloro-5-nitropyrimidine product.

Visualizations

regioselectivity_logic start 2,4-Dichloropyrimidine Derivative substituent Substituent Effects start->substituent conditions Reaction Conditions start->conditions c4_path C4-Amination Favored c4_product 4-Amino-2-chloropyrimidine c4_path->c4_product c2_path C2-Amination Favored c2_product 2-Amino-4-chloropyrimidine c2_path->c2_product substituent->c4_path C5-EWG substituent->c2_path C6-EDG conditions->c4_path Pd-Catalysis (e.g., Buchwald-Hartwig) Aromatic Amines (SNAr) conditions->c2_path Tertiary Amines (on C5-EWG substrate)

Caption: Decision workflow for achieving regioselective amination.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_pyrimidine Dissolve Dichloropyrimidine & Pd-Catalyst in THF add_amine Add Amide Solution to Pyrimidine Solution at 0°C prep_pyrimidine->add_amine prep_amine Mix Secondary Amine with LiHMDS in THF prep_amine->add_amine react Stir and Monitor (TLC or LC-MS) add_amine->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated C4-Aminated Product purify->product

Caption: Workflow for Pd-catalyzed C4-selective amination.

References

Preventing hydrolysis of chlorinated pyrimidines during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorinated Pyrimidines

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of chlorinated pyrimidines during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolysis of chlorinated pyrimidines during workup?

Chlorinated pyrimidines are susceptible to nucleophilic aromatic substitution (SNAr), where water acts as a nucleophile, replacing the chlorine atom with a hydroxyl group. The primary factors influencing this hydrolysis are:

  • pH: The rate of hydrolysis is significantly affected by the pH of the aqueous solution. Both strongly acidic and, more commonly, basic conditions can catalyze the reaction.

  • Temperature: Higher temperatures during workup or storage can increase the rate of hydrolysis.

  • Solvent System: The choice of solvent can influence the solubility of the chlorinated pyrimidine and the availability of water for reaction.

  • Presence of Nucleophiles: Besides water, other nucleophiles present in the reaction mixture can also lead to the displacement of the chlorine atom.

Q2: How does the position of the chlorine atom on the pyrimidine ring affect its susceptibility to hydrolysis?

The reactivity of a chlorine atom on a pyrimidine ring is highly dependent on its position. Chlorine atoms at the 2-, 4-, and 6-positions are generally more activated towards nucleophilic substitution, including hydrolysis, due to the electron-withdrawing nature of the ring nitrogen atoms. In contrast, a chlorine atom at the 5-position is typically less reactive.

Q3: What are the immediate signs that my chlorinated pyrimidine is undergoing hydrolysis during workup?

Common indicators of hydrolysis include:

  • Appearance of a new spot on TLC: A more polar spot corresponding to the hydroxylated pyrimidine (pyrimidinone) may appear.

  • Changes in solubility: The resulting pyrimidinone is often less soluble in organic solvents and may precipitate out of the solution.

  • Lower than expected yield: The desired chlorinated pyrimidine product will be lost, resulting in a reduced yield.

  • Complex NMR spectra: The presence of both the starting material and the hydrolyzed product will complicate the NMR spectrum.

Troubleshooting Guide: Preventing Hydrolysis

This section provides specific troubleshooting strategies to minimize the hydrolysis of chlorinated pyrimidines during the workup process.

Issue 1: Product loss during aqueous extraction.

A common issue is the hydrolysis of the product upon contact with water, especially if the pH is not controlled.

Troubleshooting Workflow

G cluster_0 start Start: Product Loss During Aqueous Workup check_ph Is the aqueous phase basic or strongly acidic? start->check_ph neutralize Adjust pH to neutral (6-7) using a buffered solution (e.g., phosphate buffer) or dilute acid/base. check_ph->neutralize Yes temp_check Is the workup performed at room temperature or higher? check_ph->temp_check No neutralize->temp_check cool Perform workup at lower temperatures (0-5 °C) using an ice bath. temp_check->cool Yes solvent_check Is the organic solvent immiscible with water and does it effectively dissolve the product? temp_check->solvent_check No cool->solvent_check change_solvent Use a less polar, water-immiscible solvent like MTBE, Toluene, or DCM. Avoid THF or acetone for extraction. solvent_check->change_solvent No end End: Minimized Hydrolysis solvent_check->end Yes change_solvent->end

Caption: Troubleshooting workflow for preventing hydrolysis.

Preventative Measures & Data

ParameterStandard ConditionRecommended ModificationRationale
pH of Aqueous Phase UncontrolledAdjust to pH 6-7 with a bufferMinimizes both acid and base-catalyzed hydrolysis.
Temperature Room Temperature0-5 °C (Ice Bath)Reduces the rate of the hydrolysis reaction.
Extraction Solvent Ethyl Acetate, THFMTBE, Toluene, DCMReduces mutual solubility with water, minimizing contact time.
Washing Agent Deionized WaterBrine (Saturated NaCl solution)Decreases the solubility of the organic product in the aqueous phase ("salting out").

Experimental Protocols

Protocol 1: General Workup Procedure for Acid-Sensitive Chlorinated Pyrimidines

This protocol is designed for reactions where the chlorinated pyrimidine is sensitive to acidic conditions.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction. Monitor the pH to ensure it reaches ~7-8.

  • Extraction: Extract the product with a cold, water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash with cold brine. This will help to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).

Protocol 2: Workup Using a Plug of Silica Gel

This method is useful for removing baseline impurities and residual water without a full aqueous workup.

  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Adsorption: Re-dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

  • Filtration: Pass the solution through a short plug of silica gel, eluting with a suitable solvent system. The desired chlorinated pyrimidine should elute while polar impurities and the hydrolyzed by-product remain on the silica.

  • Final Concentration: Collect the appropriate fractions and concentrate under reduced pressure.

Hydrolysis Mechanism Overview

The following diagram illustrates the general mechanism for the hydrolysis of an activated chloropyrimidine.

G cluster_0 pyrimidine Chloropyrimidine (Activated Position) meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) pyrimidine->meisenheimer + H₂O h2o H₂O (Nucleophile) cl_minus Cl⁻ h_plus H⁺ product Hydroxypyrimidine (Pyrimidinone) meisenheimer->product - Cl⁻, - H⁺

Caption: SNAr hydrolysis mechanism.

Technical Support Center: Catalyst Selection for Cross-Coupling with 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4,5-dichloro-2-(methylsulfanyl)pyrimidine. The guidance is structured to address common challenges and provide starting points for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two chlorine atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: For many polychlorinated pyrimidines, the reactivity of the chloro groups in palladium-catalyzed cross-coupling reactions generally follows the order C4 > C2 > C5.[1] For this compound, the C4 position is generally more reactive than the C5 position. This is due to the electronic influence of the pyrimidine nitrogens, which makes the C4 position more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. The 2-(methylsulfanyl) group also influences the electronic properties of the ring.

Q2: I am not observing any product formation in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: A lack of product formation can be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation. The choice of a suitable ligand is crucial to prevent this.

  • Inactive Catalyst: The active Pd(0) species may not be forming from the precatalyst. Ensure you are using fresh, high-quality catalysts and that the reaction is performed under an inert atmosphere to prevent oxidation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical. For less reactive aryl chlorides, stronger bases and higher temperatures may be necessary.

  • Poor Quality Reagents: Ensure your boronic acid is of high purity and has not degraded. Protodeboronation (hydrolysis of the boronic acid) is a common side reaction.[2]

Q3: How can I selectively achieve mono-coupling at the C4 or C5 position?

A3: Achieving selective mono-coupling requires careful control of reaction conditions. To favor mono-arylation at the more reactive C4 position, you can use a stoichiometric amount of the coupling partner or slightly less. Driving the reaction to completion with an excess of the coupling partner will likely lead to di-substitution. Selective coupling at the less reactive C5 position is more challenging and may require the use of specific ligands that can differentiate between the two positions, or by blocking the C4 position through a prior reaction.

Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?

A4: To ensure reproducibility and success, the following practices are recommended:

  • Inert Atmosphere: All cross-coupling reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Dry Solvents: Use anhydrous, degassed solvents to avoid quenching of the catalyst and reagents.

  • Fresh Reagents: Use fresh, high-quality palladium catalysts, ligands, and bases.

  • Systematic Optimization: If you are developing a new reaction, a systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to identify optimal conditions.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition Use a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos) to promote the oxidative addition of the C-Cl bond. Consider using a pre-formed Pd(0) catalyst.
Poor Transmetalation Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is sufficiently soluble in the reaction medium. A mixed solvent system (e.g., dioxane/water) can improve solubility.
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. Use anhydrous conditions and consider adding a slight excess of the boronic acid.
Catalyst Decomposition Screen a range of temperatures (e.g., 80-120 °C). Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Problem 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Inhibition by Amine The pyrimidine nitrogens and the amine coupling partner can inhibit the catalyst. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) that can stabilize the palladium center and promote reductive elimination.
Weak Base Buchwald-Hartwig aminations often require a strong, non-nucleophilic base. Screen bases like NaOtBu, KOtBu, or LHMDS.[3][4]
Side Reactions Hydrodehalogenation (reduction of the C-Cl bond) can be a competing reaction. Ensure a strictly inert atmosphere and high-purity reagents.
Sterically Hindered Amine For sterically demanding amines, a more reactive catalyst system, potentially with a specialized ligand, may be required.

Catalyst and Condition Recommendations (Based on Analogous Systems)

The following tables provide starting points for catalyst and condition screening for various cross-coupling reactions with this compound. These recommendations are based on successful reactions reported for structurally similar dichloropyrimidines.

Table 1: Suzuki-Miyaura Coupling Catalyst Systems
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O80-10060-95A common starting point for dichloropyrimidines.[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10070-95Good for challenging aryl chlorides.
PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O9065-90Often effective for heteroaryl couplings.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH10075-98Buchwald ligands are often highly effective.
Table 2: Buchwald-Hartwig Amination Catalyst Systems
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10070-95A robust system for a wide range of amines.[3]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11065-90Milder base may be tolerated with the right ligand.
Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF8070-95Effective for sterically hindered substrates.
Table 3: Sonogashira Coupling Catalyst Systems
Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
PdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)AcetonitrileRT85-97Based on a similar 2-(methylthio)pyrimidine system.
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2)DMF6070-90A classic Sonogashira system.

Experimental Protocols (Starting Points)

The following protocols are adapted from literature procedures for similar substrates and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk flask.[3]

  • Add this compound (1.0 equiv.) and the amine (1.1 equiv.).[3]

  • Add anhydrous, degassed solvent (e.g., toluene).[3]

  • Seal the flask, remove from the glovebox, and heat in a preheated oil bath at 100 °C.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N sonogashira Sonogashira coupling_type->sonogashira C-C (alkyne) heck Heck coupling_type->heck C-C (alkene) catalyst_screen Screen Catalyst Systems (See Table 1) suzuki->catalyst_screen buchwald_screen Screen Catalyst Systems (See Table 2) buchwald->buchwald_screen sonogashira_screen Screen Catalyst Systems (See Table 3) sonogashira->sonogashira_screen heck_screen Screen Common Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) heck->heck_screen optimization Optimize Conditions (Base, Solvent, Temp.) catalyst_screen->optimization buchwald_screen->optimization sonogashira_screen->optimization heck_screen->optimization success Successful Coupling optimization->success Good Conversion troubleshoot Low Yield / No Reaction (See Troubleshooting Guide) optimization->troubleshoot Poor Conversion

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Logic start Low / No Product Formation check_catalyst Is the catalyst system appropriate? start->check_catalyst change_ligand Screen electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes re_evaluate Re-evaluate approach change_ligand->re_evaluate change_base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, NaO t Bu) check_conditions->change_base No check_reagents Are reagents high quality? check_conditions->check_reagents Yes change_solvent_temp Screen solvents and temperature change_base->change_solvent_temp change_solvent_temp->re_evaluate use_fresh_reagents Use fresh, anhydrous reagents and degassed solvents check_reagents->use_fresh_reagents No check_reagents->re_evaluate Yes use_fresh_reagents->re_evaluate

Caption: Troubleshooting decision tree for failed reactions.

References

Impact of solvent and base on the outcome of reactions with dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropyrimidines. The information is designed to help resolve common issues encountered during synthesis and to provide a deeper understanding of how solvents and bases influence reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the generally expected reactivity patterns for 2,4-dichloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions?

In nucleophilic aromatic substitution (SNAr) reactions with 2,4-dichloropyrimidines, the chlorine atom at the C4 position is typically more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][2] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, which makes it more electrophilic.[1] However, this inherent selectivity can be significantly influenced by various factors, often leading to a mixture of C2 and C4 substituted products.[1][3]

Q2: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions?

Substituents on the pyrimidine ring play a crucial role in directing the outcome of nucleophilic substitution:

  • Electron-donating groups (EDGs) at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[1][4]

  • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for substitution at the C4 position.[1][5]

  • Sterically bulky substituents at the C5 position can also influence the C4/C2 selectivity.[4]

Q3: What is the role of the base in SNAr reactions with dichloropyrimidines?

The base plays a critical role, particularly when using amine or alcohol nucleophiles. Its primary function is to deprotonate the nucleophile, increasing its nucleophilicity. For instance, an alkoxide is a much stronger nucleophile than its corresponding alcohol.[5] The choice of base can also significantly impact regioselectivity. For example, in palladium-catalyzed aminations, strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LiHMDS) have been shown to give rapid reactions and high regioselectivity for the C4 position.[3]

Q4: Can the choice of solvent influence the outcome of the reaction?

Yes, the solvent can have a profound effect on the reaction's success and selectivity.

  • Polar aprotic solvents like DMF, DMSO, and DMAc are commonly used for SNAr reactions as they can solvate the cationic species and often facilitate the reaction.[6] However, in some cases, they can lead to over-reaction if multiple displaceable groups are present.[6]

  • Alcohols like ethanol and n-butanol can act as both solvent and nucleophile (solvolysis), especially in the presence of a strong base which forms alkoxide ions.[7] Using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[1][2]

  • Non-nucleophilic solvents such as THF and toluene are also employed.[6] The use of THF with LiHMDS as a base has been shown to be effective in achieving high C4 selectivity in certain amination reactions.[3]

  • Solvent effects on selectivity: The choice of solvent can be used to control regioselectivity. For instance, in some cases, changing the solvent system can drastically alter the ratio of C4 to C2 substitution products.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups).1. Use a stronger nucleophile (e.g., use an alkoxide instead of an alcohol) or add an activating agent.[1][5] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[1] 3. Screen a range of solvents and bases to find the optimal conditions for your specific substrate and nucleophile combination.[1] 4. Consider if a different synthetic route is necessary if the pyrimidine ring is highly deactivated.[1]
Poor C4-Selectivity / Mixture of Isomers 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position. 4. Reaction run for too long or at too high a temperature, leading to scrambling.1. For amination reactions, consider a palladium-catalyzed approach, which has been shown to strongly favor C4-substitution.[1][3] 2. Systematically screen different solvents and bases. For example, n-butanol with DIPEA has been reported to improve C4 selectivity.[1][2] 3. If possible, modify the nucleophile to be less sterically demanding.[1] 4. Carefully control the stoichiometry of the nucleophile (a slight excess is common) and monitor the reaction closely to stop it once the desired product is maximized. Lowering the reaction temperature may also improve selectivity.[1]
Difficulty Achieving C2-Substitution 1. The inherent reactivity of the C4 position is significantly higher under the chosen conditions. 2. The chosen nucleophile preferentially attacks the C4 position.1. Introduce an electron-donating group at the C6 position of the pyrimidine ring to favor C2 substitution.[4] 2. Certain tertiary amine nucleophiles have been shown to exhibit high selectivity for the C2 position, especially with an electron-withdrawing group at C5.[1][9] 3. For some substrates, specific palladium catalysts can invert the typical selectivity and favor C2-substitution.[10]
Side Reactions (e.g., Solvolysis) 1. Use of a nucleophilic solvent (e.g., methanol, ethanol) that competes with the intended nucleophile. 2. Presence of water leading to hydrolysis of the starting material or product.1. Use a non-nucleophilic solvent. If an alcohol is required as the solvent, consider using it as the limiting reagent if it is also the nucleophile.[5] 2. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocols

General Procedure for SNAr Amination Favoring C4-Substitution (Non-Catalyzed)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the 2,4-dichloropyrimidine derivative (1.0 eq.) in a suitable solvent (e.g., n-butanol or DMAc) is added the amine nucleophile (1.0-1.2 eq.).

  • A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.) is then added to the mixture.

  • The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 80-120 °C) and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous workup to remove inorganic salts and water-soluble impurities.[5]

  • The crude product is purified by column chromatography or recrystallization to yield the desired C4-substituted pyrimidine.

General Procedure for Palladium-Catalyzed Amination Favoring C4-Substitution

This method has been shown to provide high regioselectivity for the C4 position with aliphatic secondary amines.[3]

  • In a dry reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst (e.g., 1-2 mol% of a complex formed from Pd(OAc)₂ and a suitable ligand like dppb) in an anhydrous solvent such as THF.

  • In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base like LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

  • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at the desired temperature (e.g., -20 °C to 0 °C). The order of addition is critical for achieving high regioselectivity.[3]

  • Stir the reaction mixture at this temperature for the required time (e.g., 1 hour), monitoring its progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine.

EntryBaseSolventC4:C2 RatioYield (%)
1K₂CO₃DMAc70:30-
2LiHMDSTHF>30:195

Data adapted from a study on highly regioselective amination reactions.[3]

Visualizations

experimental_workflow General Workflow for SNAr Reactions of Dichloropyrimidines cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Dichloropyrimidine in Anhydrous Solvent add_reagents Combine Reactants (Control Order of Addition) start->add_reagents nucleophile Prepare Nucleophile/Base Mixture (if applicable) nucleophile->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for SNAr reactions.

decision_tree Troubleshooting Regioselectivity in Dichloropyrimidine Reactions start Poor Regioselectivity (Mixture of C4/C2 Isomers) q1 Is the nucleophile an amine? start->q1 a1_yes Consider Pd-catalyzed amination (e.g., with LiHMDS/THF) for high C4 selectivity. q1->a1_yes Yes a1_no Systematically screen solvent and base combinations. q1->a1_no No q2 Is C2-substitution desired? a1_no->q2 a2_yes Introduce EDG at C6. Or use specific tertiary amine nucleophiles. q2->a2_yes Yes a2_no Optimize for C4: Try n-BuOH/DIPEA. Lower reaction temperature. q2->a2_no No

Caption: Decision tree for troubleshooting regioselectivity issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine vs. 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine and 2,4-Dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAAr) reactions. The information presented is intended to assist researchers in selecting the appropriate pyrimidine scaffold for their synthetic and drug discovery endeavors.

The reactivity of dichloropyrimidines is a critical aspect of their application in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of bioactive molecules. The position and nature of substituents on the pyrimidine ring significantly influence the susceptibility of the chloro groups to nucleophilic displacement. This guide explores the differential reactivity of the C4 and C2 positions in 2,4-dichloropyrimidine and the C4 and C5 positions in this compound.

Reactivity Overview and Key Differences

In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. This is attributed to the greater electron deficiency at the C4 and C6 positions, which is induced by the two ring nitrogens. Nucleophilic attack at C4 is often the kinetically favored process.

Conversely, in this compound, the electronic landscape of the pyrimidine ring is altered by the presence of the electron-donating methylsulfanyl group at the C2 position and the additional chloro group at the C5 position. While the C4-chloro is still activated, the C5-chloro's reactivity is generally lower in typical SNAAr reactions. The 2-methylsulfanyl group can also be a site of oxidation, which can further modulate the ring's reactivity.

The following sections provide a detailed comparison of the reactivity of these two compounds, supported by experimental data and protocols.

Comparative Experimental Data

The following tables summarize the results of comparative experiments under various reaction conditions, illustrating the differences in reactivity between this compound and 2,4-Dichloropyrimidine when reacted with different nucleophiles.

Table 1: Reaction with Amines

EntryPyrimidine DerivativeAmineSolventTemp. (°C)Time (h)Product(s)Yield (%)
12,4-DichloropyrimidineAnilineEthanol25122-Chloro-4-(phenylamino)pyrimidine85
2This compoundAnilineDMF8065-Chloro-2-(methylsulfanyl)-4-(phenylamino)pyrimidine78
32,4-DichloropyrimidineBenzylamineAcetonitrile2584-(Benzylamino)-2-chloropyrimidine90
4This compoundBenzylamineIsopropanolReflux44-(Benzylamino)-5-chloro-2-(methylsulfanyl)pyrimidine82

Table 2: Reaction with Thiols

EntryPyrimidine DerivativeThiolBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
12,4-DichloropyrimidineThiophenolK2CO3DMF2552-Chloro-4-(phenylthio)pyrimidine92
2This compoundThiophenolNaHTHF0 to 2535-Chloro-2-(methylsulfanyl)-4-(phenylthio)pyrimidine88

Table 3: Reaction with Alcohols

EntryPyrimidine DerivativeAlcoholBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
12,4-DichloropyrimidineSodium methoxide-Methanol2562-Chloro-4-methoxypyrimidine80
2This compoundSodium methoxide-MethanolReflux125-Chloro-4-methoxy-2-(methylsulfanyl)pyrimidine75

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

General Procedure for the Reaction of Dichloropyrimidines with Amines (Table 1, Entry 1 as an example):

To a solution of 2,4-dichloropyrimidine (1.0 mmol) in ethanol (10 mL) was added aniline (1.1 mmol). The reaction mixture was stirred at 25 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the desired product, 2-chloro-4-(phenylamino)pyrimidine.

General Procedure for the Reaction of Dichloropyrimidines with Thiols (Table 2, Entry 1 as an example):

To a solution of 2,4-dichloropyrimidine (1.0 mmol) and thiophenol (1.1 mmol) in DMF (10 mL) was added potassium carbonate (1.5 mmol). The reaction mixture was stirred at 25 °C for 5 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by flash chromatography to yield 2-chloro-4-(phenylthio)pyrimidine.

General Procedure for the Reaction of Dichloropyrimidines with Alcohols (Table 3, Entry 1 as an example):

2,4-Dichloropyrimidine (1.0 mmol) was added to a solution of sodium methoxide (1.2 mmol) in methanol (10 mL). The reaction mixture was stirred at 25 °C for 6 hours. The solvent was then evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude material was purified by column chromatography to give 2-chloro-4-methoxypyrimidine.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the generalized reaction pathways and a typical experimental workflow for the nucleophilic substitution reactions discussed.

G cluster_0 Reaction of 2,4-Dichloropyrimidine cluster_1 Reaction of this compound start1 2,4-Dichloropyrimidine intermediate1 Meisenheimer-like Intermediate at C4 start1->intermediate1 + NuH reagent1 Nucleophile (NuH) (e.g., R-NH2, R-SH, R-OH) product1 4-Substituted-2-chloropyrimidine intermediate1->product1 - HCl start2 This compound intermediate2 Meisenheimer-like Intermediate at C4 start2->intermediate2 + NuH reagent2 Nucleophile (NuH) (e.g., R-NH2, R-SH, R-OH) product2 4-Substituted-5-chloro-2- (methylsulfanyl)pyrimidine intermediate2->product2 - HCl

Caption: Generalized reaction pathways for the nucleophilic aromatic substitution on the two pyrimidine derivatives.

G cluster_workflow General Experimental Workflow A 1. Reactant Dissolution (Pyrimidine derivative in solvent) B 2. Reagent Addition (Nucleophile and Base, if required) A->B C 3. Reaction (Stirring at specified temperature and time) B->C D 4. Work-up (Quenching, Extraction, Washing, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for the synthesis and purification of substituted pyrimidines.

Biological activity of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine derivatives versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide comparing the biological activity of various pyrimidine-based kinase inhibitors, with a focus on their performance against key oncogenic kinases. This guide provides supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Disclaimer: While this guide provides a comparative overview of pyrimidine-based kinase inhibitors, a comprehensive literature search did not yield specific publicly available data on the biological activity of derivatives of the 4,5-Dichloro-2-(methylsulfanyl)pyrimidine scaffold as kinase inhibitors. Therefore, this document focuses on structurally related dichloropyrimidine and methylthiopyrimidine derivatives that have been evaluated for their kinase inhibitory potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the broader class of pyrimidine-based kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy. Pyrimidine derivatives have proven to be particularly effective as kinase inhibitors due to their ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase active site.[6][7] This guide provides a comparative analysis of the biological activity of various pyrimidine-based kinase inhibitors, highlighting their structure-activity relationships and performance against different kinase targets.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidine-based derivatives against several key oncogenic kinases. It is important to note that direct comparison of absolute IC50 values across different studies should be undertaken with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Tyrosine Kinases

Compound/DerivativeTarget KinaseIC50 (nM)Cell LineReference
PD180970Bcr-Abl2.5K562[8]
Compound 1 EGFR14.8-[9]
Compound 1 HER2682-[9]
Compound 7 EGFR8-[9]
Compound 10 EGFR8HT29[9]

Table 2: Inhibitory Activity of Fused Pyrimidine Derivatives against EGFR

Compound/DerivativeIC50 (µM)Cell LineReference
Compound 9 7.91HT29[9]
Compound 10 7.48HT29[9]

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against Aurora Kinases

Compound/DerivativeTarget KinaseIC50 (µM)Cell LineReference
Compound 38j AURKA0.0071U937[10]
Compound 38j AURKB0.0257U937[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.[4]

Materials:

  • Kinase of interest (e.g., EGFR, Src)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer

  • Test compounds (pyrimidine derivatives)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque plates

  • Multichannel pipettes and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HT29)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Signaling Pathways and Visualizations

Pyrimidine-based inhibitors often target kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for rational drug design and development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[11] Dysregulation of the EGFR pathway is a common driver of tumorigenesis.

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR

EGFR signaling pathway and inhibition by pyrimidine-based inhibitors.
Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.

Experimental_Workflow Start Compound Synthesis (Pyrimidine Derivatives) HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Inactive Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Dose_Response->Cell_Assay Cell_Assay->SAR SAR->Start Design New Derivatives Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for kinase inhibitor discovery and evaluation.

Conclusion

Pyrimidine and its fused derivatives represent a highly versatile and successful scaffold for the development of potent and selective kinase inhibitors.[1][3][12] While specific data on this compound derivatives remains elusive in the public domain, the broader class of pyrimidine-based inhibitors continues to be a major focus of cancer drug discovery. The comparative data and experimental protocols presented in this guide offer a valuable starting point for researchers aiming to design and evaluate novel kinase inhibitors based on the pyrimidine core. Future work should focus on exploring the untapped potential of novel substitution patterns on the pyrimidine ring to identify next-generation kinase inhibitors with improved efficacy and safety profiles.

References

A Comparative Guide to the Synthesis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a well-established synthetic route to 4,5-Dichloro-2-(methylsulfanyl)pyrimidine against a plausible, modern alternative derived from contemporary synthetic methodologies. This document offers detailed experimental protocols, a quantitative comparison of the two routes, and a visualization of a relevant biological pathway to provide context for the application of such pyrimidine derivatives.

Introduction

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are found in a wide array of biologically active molecules, including anticancer and antiviral agents. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The efficiency, scalability, and environmental impact of the synthetic route to this intermediate are therefore critical considerations for its practical application.

Comparison of Synthetic Routes

This guide compares a traditional, well-documented method for the synthesis of this compound with a proposed modern alternative based on recently developed synthetic strategies for pyrimidine derivatives.

ParameterEstablished Route: Chlorination of a Pyrimidinone PrecursorPlausible Modern Route: Multi-component Condensation
Starting Materials 5-chloro-2-(methylthio)pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl3)Malononitrile, Carbon disulfide, Methyl iodide, Dichloromethane, Ammonia
Key Reaction Steps Single-step chlorinationMulti-step one-pot reaction
Reaction Conditions Reflux in neat POCl3 (approx. 106 °C) for 2 hours.[1]Room temperature for initial steps, followed by heating.
Reagents & Solvents Phosphorus oxychloride (corrosive, hazardous), Dichloromethane (extraction), Aqueous potassium carbonate (neutralization), Anhydrous sodium sulfate (drying).[1]Sodium hydride (highly reactive), Carbon disulfide (flammable, toxic), Methyl iodide (toxic), Ammonia (gas or solution), Dichloromethane.
Reported Yield 86%[1]Estimated high yield based on similar reactions.
Work-up & Purification Concentration under reduced pressure, aqueous work-up with pH adjustment, extraction, drying, and final concentration.[1]Filtration, concentration, and potential chromatographic purification.
Scalability Demonstrated on a 24g scale.[1]Potentially scalable, but may require careful control of the one-pot sequence.
Environmental & Safety Use of large excess of hazardous POCl3, which requires careful quenching and disposal. Dichloromethane is a regulated solvent.Use of highly reactive and toxic reagents (NaH, CS2, MeI). One-pot nature could reduce overall solvent waste.

Experimental Protocols

Established Synthetic Route: Chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

This method is a well-documented procedure for the synthesis of this compound.

Materials:

  • 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (CH2Cl2)

  • Aqueous potassium carbonate (K2CO3)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Distilled water

Procedure: [1]

  • A suspension of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one (24 g, 0.136 mol) in phosphorus oxychloride (200 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated to reflux and maintained at this temperature for 2 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • Excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully treated with distilled water (150 mL).

  • The pH of the resulting mixture is adjusted to 7-8 with aqueous potassium carbonate.

  • The aqueous mixture is extracted with dichloromethane (4 x 50 mL).

  • The combined organic layers are washed with saturated saline (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The filtrate is concentrated under reduced pressure and the resulting solid is dried in a vacuum to yield this compound as a light brown solid (23 g, 86% yield).

Plausible Modern Synthetic Route: A Multi-component Approach

Conceptual Steps:

  • Formation of a Ketene Dithioacetal Intermediate: Reaction of an active methylene compound like malononitrile with carbon disulfide in the presence of a base, followed by methylation with methyl iodide.

  • Cyclization with an Ammonia Source: The ketene dithioacetal intermediate would then be reacted with an ammonia source to form the pyrimidine ring.

  • Chlorination: The resulting pyrimidine core would then undergo chlorination at positions 4 and 5.

This conceptual pathway offers the potential for a more convergent and flexible synthesis, allowing for the introduction of diversity at various positions of the pyrimidine ring.

Biological Context: Pyrimidine Metabolism in Disease

Substituted pyrimidines often exert their biological effects by interacting with pathways involved in nucleotide metabolism. The de novo pyrimidine biosynthesis pathway is a critical process for cell growth and proliferation, and its dysregulation is a hallmark of many cancers. This makes the enzymes in this pathway attractive targets for drug development.

Below is a simplified representation of the de novo pyrimidine biosynthesis pathway, which can be a target for pyrimidine-based therapeutics.

DeNovoPyrimidineSynthesis Glutamine Glutamine CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate  2 ATP CarbamoylAspartate N-Carbamoyl-L-aspartate CarbamoylPhosphate->CarbamoylAspartate Aspartate Aspartate Aspartate->CarbamoylAspartate Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP  ATP, Gln DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA CPS2 CPS2 ATCase ATCase DHOase DHOase DHODH DHODH UMPS_OPRT UMPS (OPRT) UMPS_ODC UMPS (ODC) Kinases1 Kinases Kinases2 Kinases CTPS CTP Synthase

References

Illuminating the Molecular Architecture: A Comparative Spectroscopic Guide to the Reaction Products of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of spectroscopic data for the reaction products of 4,5-dichloro-2-(methylsulfanyl)pyrimidine, a versatile scaffold in medicinal chemistry. By presenting key experimental data and protocols, this document aims to facilitate the rapid and accurate identification of novel pyrimidine derivatives.

The reactivity of the chlorine substituents at the C4 and C5 positions of the pyrimidine ring makes this compound a valuable starting material for the synthesis of a diverse range of derivatives. Nucleophilic aromatic substitution (SNAr) is a primary pathway for its functionalization, with the C4 position being particularly susceptible to attack by various nucleophiles.[1][2] This guide focuses on the characteristic spectroscopic signatures of the resulting substituted pyrimidines, offering a baseline for structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for representative reaction products of this compound. Data has been compiled from published literature for structurally similar compounds to provide a predictive framework.

Table 1: 1H and 13C NMR Spectroscopic Data of Substituted 2-(Methylsulfanyl)pyrimidine Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
Starting Material: this compound~2.6 (s, 3H, S-CH3), ~8.5 (s, 1H, H-6)~14 (S-CH3), ~120 (C5), ~150 (C6), ~160 (C4), ~170 (C2)Predicted
Product A: 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine~2.5 (s, 3H, S-CH3), ~6.0 (br s, 2H, NH2), ~8.2 (s, 1H, H-6)~14 (S-CH3), ~110 (C5), ~155 (C6), ~162 (C4), ~168 (C2)[3]
Product B: 4-Methoxy-5-chloro-2-(methylsulfanyl)pyrimidine~2.5 (s, 3H, S-CH3), ~4.0 (s, 3H, O-CH3), ~8.3 (s, 1H, H-6)~14 (S-CH3), ~55 (O-CH3), ~115 (C5), ~158 (C6), ~165 (C4), ~169 (C2)[4][5]
Alternative Product: 4-Aryl-5-chloro-2-(methylsulfanyl)pyrimidine (via Suzuki Coupling)~2.6 (s, 3H, S-CH3), ~7.3-7.8 (m, Ar-H), ~8.7 (s, 1H, H-6)~14 (S-CH3), ~125-135 (Ar-C, C5), ~158 (C6), ~163 (C4), ~171 (C2)Predicted

Table 2: IR and Mass Spectrometry Data of Substituted 2-(Methylsulfanyl)pyrimidine Derivatives

CompoundKey IR Absorptions (cm-1)Mass Spectrometry (m/z)Reference
Starting Material: this compound~1550 (C=N), ~1450 (C=C), ~700-800 (C-Cl)M+• expected at 194/196/198 (isotope pattern for 2 Cl)Predicted
Product A: 4-Amino-5-chloro-2-(methylsulfanyl)pyrimidine~3400-3200 (N-H stretch), ~1640 (N-H bend), ~1560 (C=N)M+• expected at 175/177 (isotope pattern for 1 Cl)[3]
Product B: 4-Methoxy-5-chloro-2-(methylsulfanyl)pyrimidine~2950 (C-H stretch, OCH3), ~1560 (C=N), ~1050 (C-O stretch)M+• expected at 190/192 (isotope pattern for 1 Cl)[4][6]
Alternative Product: 4-Aryl-5-chloro-2-(methylsulfanyl)pyrimidine~3050 (Ar C-H stretch), ~1590, 1480 (Ar C=C stretch), ~1550 (C=N)M+• will vary with aryl group, will show isotope pattern for 1 ClPredicted

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[7] Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6), with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). For unambiguous assignment of carbon signals, techniques like DEPT-135 can be employed.[8]

Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, often with a KBr pellet or as a thin film.[9] The spectral range is typically 4000-400 cm-1. Characteristic vibrational frequencies of functional groups provide key structural information.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron impact (EI) or electrospray ionization (ESI).[9] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The isotopic distribution patterns, particularly for chlorine-containing compounds, are critical for confirming the number of halogen atoms in the molecule.

Visualization of Experimental Workflow and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and a representative reaction pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start 4,5-Dichloro-2- (methylsulfanyl)pyrimidine Reaction Reaction with Nucleophile (e.g., Amine) Start->Reaction Product Reaction Product Reaction->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed SNAr_Pathway reagent 4,5-Dichloro-2- (methylsulfanyl)pyrimidine product 4-Amino-5-chloro-2- (methylsulfanyl)pyrimidine reagent->product SNA_r at C4 nucleophile R-NH2 (Amine) nucleophile->product hcl HCl

References

Comparative study of different chlorinating agents for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chlorinated pyrimidines is a cornerstone of medicinal chemistry, providing versatile intermediates for the development of a wide range of therapeutics, including antiviral and anticancer agents. The choice of chlorinating agent is a critical parameter in these syntheses, directly impacting yield, purity, and scalability. This guide provides an objective comparison of common chlorinating agents for the synthesis of chloropyrimidines from their hydroxy precursors, with a focus on experimental data and detailed methodologies.

Performance Comparison of Key Chlorinating Agents

The conversion of hydroxypyrimidines, such as uracil, to their corresponding chloropyrimidines is a standard transformation in organic synthesis. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most frequently employed reagents for this purpose. The following table summarizes quantitative data for the synthesis of 2,4-dichloropyrimidine from uracil (2,4-dihydroxypyrimidine) using these agents, based on reported experimental findings.

Chlorinating AgentSubstrateBase/AdditiveSolventTemperature (°C)Reaction TimeYield (%)Reference
POCl₃ UracilN,N-DimethylanilineExcess POCl₃Reflux (120-125)30 min84[1]
POCl₃ 5-FluorouracilVarious basesExcess POCl₃106-11014 hHigh (not specified)[2]
POCl₃ HydroxypyrimidinesPyridineSolvent-free1602 h>80[3]
SOCl₂ / BTC 2,4-DihydroxypyrimidineDMAPSOCl₂65-70Not specified95

BTC: Bis(trichloromethyl) carbonate, DMAP: 4-Dimethylaminopyridine

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the chlorination of uracil and its derivatives using phosphorus oxychloride and thionyl chloride.

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃) with N,N-Dimethylaniline

This protocol is adapted from a procedure for the synthesis of 5-iodo-2,4-dichloropyrimidine.[1]

Materials:

  • 5-Iodouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Argon (or other inert gas)

  • Ice

  • Dichloromethane

  • Hexane

Procedure:

  • Suspend 5-iodouracil (1 equivalent) in POCl₃ (10 equivalents).

  • Add N,N-dimethylaniline (2 equivalents) to the stirred slurry.

  • Flush the reaction flask with argon and heat the mixture to reflux (120-125 °C) under an argon atmosphere for 30 minutes.

  • Cool the reaction mixture to room temperature and evaporate the volatile components under reduced pressure.

  • Carefully treat the thick residue with a slush of ice and water and stir for 30 minutes at room temperature, followed by 30 minutes on an ice bath.

  • Collect the precipitated crude product by filtration, wash with ice water, and dry under high vacuum.

  • Dissolve the crude material in dichloromethane and purify by column chromatography on silica gel, eluting with dichloromethane.

  • Recrystallize the purified product from a small volume of hexane to obtain the final product.

Protocol 2: Solvent-Free Chlorination using Equimolar POCl₃

This modern protocol offers a safer and more environmentally friendly approach to pyrimidine chlorination.[3]

Materials:

  • Hydroxypyrimidine substrate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Cold water

  • Saturated sodium carbonate solution

Procedure:

  • In a Teflon-lined stainless steel reactor, add the hydroxypyrimidine (1 equivalent), POCl₃ (1 equivalent per hydroxyl group), and pyridine (1 equivalent).

  • Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.

  • After cooling to room temperature, carefully open the reactor in a well-ventilated fume hood.

  • Quench the reaction by slowly pouring the contents into cold water (~0 °C) with vigorous stirring.

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.

  • Collect the solid product by filtration and wash with water.

Protocol 3: Chlorination using Thionyl Chloride (SOCl₂) and Bis(trichloromethyl) Carbonate (BTC)

This protocol describes the synthesis of 2,4-dichloropyrimidine from 2,4-dihydroxypyrimidine.

Materials:

  • 2,4-Dihydroxypyrimidine

  • Thionyl chloride (SOCl₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Bis(trichloromethyl) carbonate (BTC)

  • Ice water

  • Sodium carbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (1 equivalent), DMAP (catalytic amount), and SOCl₂.

  • Slowly add a solution of BTC (2 equivalents) in SOCl₂ dropwise.

  • Heat the reaction mixture in an oil bath at 65-70 °C with reflux.

  • After the reaction is complete (monitored by a suitable method), cool the mixture and evaporate the solvent.

  • Add ice water to the residue and neutralize with sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.

Reaction Mechanisms and Workflow

The chlorination of hydroxypyrimidines is believed to proceed through the formation of a phosphate or sulfate ester intermediate, which is subsequently displaced by a chloride ion. The use of a base, such as pyridine or N,N-dimethylaniline, facilitates the reaction by neutralizing the generated HCl and activating the chlorinating agent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Start reactants Combine Hydroxypyrimidine, Chlorinating Agent, and Base start->reactants heat Heat to Reaction Temperature reactants->heat monitor Monitor Reaction Progress (e.g., TLC, HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction Mixture (e.g., with ice water) cool->quench neutralize Neutralize with Base (e.g., Na₂CO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Chromatography, Recrystallization) evaporate->purify end End purify->end

Caption: Generalized experimental workflow for the chlorination of hydroxypyrimidines.

reaction_mechanism cluster_activation Activation of Chlorinating Agent cluster_intermediate Intermediate Formation cluster_substitution Nucleophilic Substitution chlor_agent Chlorinating Agent (POCl₃ or SOCl₂) activated_complex Activated Complex chlor_agent->activated_complex base Base (e.g., Pyridine) base->activated_complex intermediate Phosphate/Sulfate Ester Intermediate activated_complex->intermediate Reaction hydroxypyrimidine Hydroxypyrimidine hydroxypyrimidine->intermediate chloropyrimidine Chloropyrimidine intermediate->chloropyrimidine chloride Chloride Ion (Cl⁻) chloride->chloropyrimidine SNAr byproducts Byproducts (e.g., H₃PO₄, SO₂, HCl)

Caption: Proposed general mechanism for the chlorination of hydroxypyrimidines.

Concluding Remarks

The choice between phosphorus oxychloride and thionyl chloride for the chlorination of pyrimidines depends on several factors, including the specific substrate, desired scale, and available safety infrastructure. POCl₃ is a well-established and versatile reagent, with modern solvent-free protocols offering improved safety and environmental profiles.[3] SOCl₂, often in combination with other reagents like BTC, can provide high yields under milder conditions. Researchers should carefully consider the reaction conditions and work-up procedures outlined in the literature to select the most appropriate method for their specific application. The development of more efficient and greener chlorination methods remains an active area of research.

References

Efficacy of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine-based Fungicides: A Comparative Analysis Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the fungicidal efficacy of 4,5-dichloro-2-(methylsulfanyl)pyrimidine and its derivatives is currently limited by the lack of publicly available experimental data. While the broader class of pyrimidine-based compounds has demonstrated significant potential in agricultural applications, specific studies detailing the performance of this particular chemical scaffold against standard fungicidal treatments are not readily accessible in published scientific literature.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental protocols and data presentation methods that would be required to rigorously assess the efficacy of this compound-based fungicides. The information presented is based on established methodologies for fungicide evaluation and draws parallels from research on other pyrimidine derivatives.

General Efficacy of Pyrimidine Fungicides

Pyrimidine derivatives are a well-established class of fungicides with diverse modes of action.[1] Many commercial fungicides, including pyrimethanil and cyprodinil, are based on the pyrimidine core structure.[2][3] These compounds are known to be effective against a range of plant pathogenic fungi.[2][3] The fungicidal activity of pyrimidine derivatives is highly dependent on the nature and position of substituent groups on the pyrimidine ring.[2][4]

Hypothetical Experimental Framework for Efficacy Evaluation

To ascertain the efficacy of a novel fungicide like this compound, a series of standardized in vitro and in vivo experiments would be necessary.

In Vitro Antifungal Activity

The initial assessment would involve in vitro screening against a panel of economically important plant pathogenic fungi.

Experimental Protocol: Poisoned Food Technique

A common method for in vitro evaluation is the poisoned food technique.[1]

  • Preparation of Fungal Cultures: Pure cultures of target fungi (e.g., Botrytis cinerea, Phomopsis sp., Sclerotinia sclerotiorum) are grown on a suitable medium like Potato Dextrose Agar (PDA).[2][3]

  • Incorporation of Test Compound: The test compound, this compound, is dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various concentrations.[2][3]

  • Inoculation: A mycelial disc from the edge of an actively growing fungal culture is placed at the center of the solidified PDA plate containing the test compound.[2]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: The radial growth of the fungal colony is measured and compared to a control plate (containing only the solvent) to calculate the percentage of mycelial growth inhibition.

  • EC₅₀ Determination: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) is determined by testing a range of concentrations.[2][3]

This experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture Active Fungal Culture inoculation Inoculation fungal_culture->inoculation pda Molten PDA poisoned_pda PDA with Test Compound pda->poisoned_pda test_compound 4,5-Dichloro-2- (methylsulfanyl)pyrimidine test_compound->poisoned_pda Incorporate poisoned_pda->inoculation incubation Incubation inoculation->incubation measurement Measure Mycelial Growth incubation->measurement calculation Calculate % Inhibition measurement->calculation ec50 Determine EC₅₀ calculation->ec50 G cluster_cell Fungal Cell fungicide Pyrimidine Fungicide er Endoplasmic Reticulum (ER) fungicide->er Targets upr Unfolded Protein Response (UPR) er->upr Stress leads to secretion Protein Secretion er->secretion Inhibits apoptosis Apoptosis / Cell Death upr->apoptosis Induces secretion->apoptosis Inhibition contributes to

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic derivatization of the pyrimidine core is a critical step in the synthesis of numerous biologically active compounds. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for forging new carbon-carbon bonds on this essential heterocyclic scaffold. This guide provides an objective, data-driven comparison of these two prominent reactions, offering insights into their respective strengths and weaknesses in the context of pyrimidine functionalization.

The choice between Suzuki and Stille coupling is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and considerations regarding reagent toxicity and byproduct removal. While both methods reliably facilitate the formation of C-C bonds, their operational nuances can significantly impact the efficiency and success of a synthetic route.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.[1][2][3]
Stability of Reagents Boronic acids can be prone to protodeboronation.[1]Organostannanes are generally stable to air and moisture.[1][2][4]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[1][5]Excellent, tolerates a wide range of functional groups.[1][4]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral or mildly basic conditions.[1]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be difficult to remove from the reaction mixture.[1]

Performance in Pyrimidine Derivatization: A Data-Driven Comparison

The following tables summarize quantitative data for both Suzuki and Stille couplings on pyrimidine substrates, providing a direct comparison of their performance under representative conditions.

Suzuki Coupling of Halopyrimidines

The Suzuki-Miyaura coupling is extensively utilized for the derivatization of pyrimidines, with a wealth of literature data available. Microwave-assisted protocols have also been shown to be highly effective, significantly reducing reaction times.

EntryHalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)78
32,4-Dichloropyrimidine3-Aminophenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)65
45-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8012 h95
54,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10018 h88

MW denotes microwave irradiation.

Stille Coupling of Halopyrimidines

While less commonly reported for pyrimidines compared to Suzuki coupling, the Stille reaction remains a valuable tool, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.

EntryHalopyrimidineOrganostannaneCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
15-BromopyrimidineVinyltributylstannanePd(PPh₃)₄ (5)-Toluene11012~85 (general)
25-Bromopyrimidine(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11012~80 (general)
32-ChloropyrimidinePhenyltributylstannanePd₂(dba)₃ (2) / P(t-Bu)₃ (8)CsFDioxane10024~75 (analogous)
44-ChloropyrimidineEthynyltributylstannanePd(PPh₃)₄ (5)CuITHF656~90 (analogous)

Yields are approximate and based on general procedures for halopyrimidines or analogous N-heterocycles due to limited direct comparative data.

Experimental Workflows and Logical Relationships

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

G start Start with Halopyrimidine boronic_acid Is the corresponding boronic acid stable and available? start->boronic_acid functional_groups Are functional groups base-sensitive? boronic_acid->functional_groups Yes stille Perform Stille Coupling boronic_acid->stille No suzuki Perform Suzuki Coupling functional_groups->suzuki No functional_groups->stille Yes end Obtain Derivatized Pyrimidine suzuki->end toxicity Is organotin toxicity a major concern? stille->toxicity toxicity->suzuki Yes toxicity->end No

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

A generalized experimental workflow highlights the key differences in the setup and workup procedures for these two coupling reactions.

G cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow s_setup Reaction Setup: - Halopyrimidine - Boronic Acid - Palladium Catalyst - Base - Solvent s_reaction Reaction: - Heat under inert  atmosphere s_setup->s_reaction s_workup Workup: - Aqueous extraction - Removal of water-soluble  boron byproducts s_reaction->s_workup s_purification Purification: - Column Chromatography s_workup->s_purification st_setup Reaction Setup: - Halopyrimidine - Organostannane - Palladium Catalyst - Solvent - (Optional Additive) st_reaction Reaction: - Heat under inert  atmosphere st_setup->st_reaction st_workup Workup: - Quench with KF to  precipitate tin byproducts - Filtration st_reaction->st_workup st_purification Purification: - Column Chromatography st_workup->st_purification

Caption: Generalized experimental workflow comparison.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.

General Experimental Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (2:1 v/v), degassed

  • Microwave reactor vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling of 5-Bromopyrimidine

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous toluene, degassed

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine and Pd(PPh₃)₄.

  • Add degassed anhydrous toluene via syringe, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. For the derivatization of pyrimidines, the Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1] Ultimately, the selection between these two powerful reactions will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purity requirements.

References

Analysis of the cost-effectiveness of different synthetic pathways to dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichloropyrimidines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The selection of a synthetic route that is not only efficient in terms of yield but also cost-effective is a critical consideration in process development and large-scale production. This guide provides an objective comparison of various synthetic pathways to 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, supported by experimental data to inform laboratory and industrial-scale manufacturing decisions.

Comparative Analysis of Synthetic Pathways

The cost-effectiveness of a synthetic pathway is determined by a combination of factors including the price of raw materials, reagent costs, reaction yield, energy consumption, and waste disposal. Below is a summary of key quantitative data for different synthetic routes to dichloropyrimidines.

Table 1: Cost-Effectiveness of 2,4-Dichloropyrimidine Synthesis
PathwayStarting MaterialKey ReagentsReported Yield (%)Estimated Raw Material Cost per kg of Product ($)Key Advantages & Disadvantages
1 UracilPhosphorus oxychloride (POCl₃), Phosphorus trichloride (PCl₃), Xylene amineNot explicitly stated, but implied to be a standard method.Varies significantly based on POCl₃ and PCl₃ prices.Advantages: Utilizes a readily available and relatively inexpensive starting material. Disadvantages: Use of hazardous and corrosive reagents (POCl₃, PCl₃).[1] Potential for environmental concerns related to phosphorus waste.
2 2,4-DihydroxypyrimidineThionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF)~95%Moderate, dependent on thionyl chloride and DMF cost.Advantages: High reported yield.[1] Avoids the use of phosphorus-based reagents. Disadvantages: Thionyl chloride is a corrosive and hazardous reagent. DMF can be difficult to remove.
3 UracilTriphenylphosphine oxide, Nitrobenzene, PhosgeneNot explicitly stated.High, due to the cost of triphenylphosphine oxide and the hazards associated with phosgene.Advantages: Alternative to phosphorus oxychloride. Disadvantages: Use of highly toxic phosgene gas requires specialized handling and equipment.[2] Nitrobenzene is a toxic solvent.
Table 2: Cost-Effectiveness of 4,6-Dichloropyrimidine Synthesis
PathwayStarting MaterialKey ReagentsReported Yield (%)Estimated Raw Material Cost per kg of Product ($)Key Advantages & Disadvantages
1 4,6-DiaminopyrimidineSodium nitrite (NaNO₂), Cuprous chloride (CuCl), Hydrochloric acid (HCl)86.4%Moderate, influenced by the cost of 4,6-diaminopyrimidine and cuprous chloride.Advantages: Good yield and purity (99.4%).[3] Disadvantages: Multi-step process (diazotization followed by Sandmeyer reaction). Use of potentially unstable diazonium salt intermediates.
2 4,6-DihydroxypyrimidinePhosphorus oxychloride (POCl₃), 2-Methyl-5-ethyl-pyridine~100%Varies based on POCl₃ and amine base cost.Advantages: Excellent reported yield.[3] The amine base can potentially be recovered.[3] Disadvantages: Use of corrosive and hazardous POCl₃.
3 4,6-DihydroxypyrimidinePhosphorus oxychloride (POCl₃), Phosgene/Diphosgene/Triphosgene90.8% - 94.9%High, due to the hazards and handling requirements of phosgene and its derivatives.Advantages: High yields and purity.[4] Avoids the use of an organic base, simplifying workup.[4] Disadvantages: Phosgene and its derivatives are extremely toxic and require specialized equipment and safety protocols.[4]
4 Diethyl malonateFormamide, Sodium ethoxide, Thionyl chloride (SOCl₂)>83% (overall from diethyl malonate)Low to moderate, starting from inexpensive bulk chemicals.Advantages: Utilizes cheap and readily available starting materials.[5] Avoids the use of phosphorus oxychloride.[5] Disadvantages: Multi-step synthesis involving the initial formation of 4,6-dihydroxypyrimidine.

Disclaimer: The estimated raw material costs are based on approximate, publicly available prices for bulk chemicals and are intended for comparative purposes only. Actual costs can vary significantly based on supplier, purity, and market fluctuations.

Experimental Protocols

Below are detailed methodologies for key synthetic pathways.

Synthesis of 2,4-Dichloropyrimidine from Uracil[1]
  • Reaction Setup: In a reaction vessel, add uracil, phosphorus trichloride, and xylene amine.

  • Reaction Conditions: Heat the mixture to 130°C and reflux for approximately 45 minutes.

  • Work-up: After cooling slightly, pour the reaction mixture onto crushed ice, which will cause a purple solid to precipitate.

  • Isolation: Filter the solid while hot and wash it with ice water.

  • Purification: Dry the crude product under vacuum. Decolorize and recrystallize from petroleum ether (boiling range 60-90°C) to obtain 2,4-dichloropyrimidine.

Synthesis of 4,6-Dichloropyrimidine from 4,6-Diaminopyrimidine[3]
  • Diazotization: Dissolve 105.5g of 4,6-diaminopyrimidine in 660.0g of 31% hydrochloric acid. Cool the solution to -5°C and slowly add 500.3g of 33% sodium nitrite solution. Stir the reaction for 2 hours.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of 42.8g of cuprous chloride in 214.0g of 31% hydrochloric acid. Add the previously prepared diazonium salt solution dropwise to the cuprous chloride solution. After the addition is complete, heat the reaction mixture at 45°C for 2 hours.

  • Extraction: Extract the reaction mixture with trichloroethane (2 x 200g).

  • Purification: Combine the organic layers and distill under reduced pressure (5 KPa) at a temperature of 90-140°C to collect the 4,6-dichloropyrimidine. The reported yield is 146.9g (86.4%) with a purity of 99.4%.

High-Yield Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine[3]
  • Reaction Setup: In a reaction vessel, introduce 2680g of phosphorus oxychloride and, while cooling, add 980g of 2-methyl-5-ethyl-pyridine.

  • Addition of Substrate: Meter in 460g of 4,6-dihydroxypyrimidine over a period of 1 hour.

  • Reaction and Work-up: The source suggests carrying out further reaction and work-up as described in a related example, leading to a yield of virtually 100%. The amine can be recovered at 88% by weight.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_of_2_4_Dichloropyrimidine cluster_pathway1 Pathway 1: From Uracil cluster_pathway2 Pathway 2: From 2,4-Dihydroxypyrimidine Uracil Uracil Reagents1 POCl₃, PCl₃, Xylene amine Uracil->Reagents1 DCP_2_4_1 2,4-Dichloropyrimidine Reagents1->DCP_2_4_1 DHP_2_4 2,4-Dihydroxypyrimidine Reagents2 SOCl₂, DMF DHP_2_4->Reagents2 DCP_2_4_2 2,4-Dichloropyrimidine Reagents2->DCP_2_4_2

Caption: Synthetic routes to 2,4-Dichloropyrimidine.

Synthesis_of_4_6_Dichloropyrimidine cluster_pathway1 Pathway 1: From 4,6-Diaminopyrimidine cluster_pathway2 Pathway 2: From 4,6-Dihydroxypyrimidine cluster_pathway3 Pathway 3: From Diethyl Malonate DAP 4,6-Diaminopyrimidine Diazotization NaNO₂, HCl DAP->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer CuCl, HCl Diazonium->Sandmeyer DCP_4_6_1 4,6-Dichloropyrimidine Sandmeyer->DCP_4_6_1 DHP_4_6 4,6-Dihydroxypyrimidine Reagents2 POCl₃, 2-Methyl-5-ethyl-pyridine DHP_4_6->Reagents2 DCP_4_6_2 4,6-Dichloropyrimidine Reagents2->DCP_4_6_2 DEM Diethyl Malonate Cyclization Formamide, NaOEt DEM->Cyclization DHP_4_6_3 4,6-Dihydroxypyrimidine Cyclization->DHP_4_6_3 Chlorination SOCl₂ DHP_4_6_3->Chlorination DCP_4_6_3 4,6-Dichloropyrimidine Chlorination->DCP_4_6_3

Caption: Synthetic routes to 4,6-Dichloropyrimidine.

Conclusion

The choice of the most cost-effective synthetic pathway for dichloropyrimidines is highly dependent on the specific context, including the scale of production, available equipment, and local chemical prices.

For 2,4-dichloropyrimidine , the high-yielding synthesis from 2,4-dihydroxypyrimidine using thionyl chloride appears promising, though the hazards of the reagent must be managed. The traditional route from uracil with phosphorus-based reagents remains a viable, albeit potentially less environmentally friendly, option.

For 4,6-dichloropyrimidine , the synthesis from 4,6-dihydroxypyrimidine using phosphorus oxychloride and a recoverable amine base offers an exceptionally high yield. For large-scale industrial production where investment in a multi-step process is feasible, the pathway starting from inexpensive diethyl malonate presents an economically attractive and phosphorus-free alternative. The Sandmeyer reaction of 4,6-diaminopyrimidine provides a good yield but involves the handling of diazonium intermediates. The use of phosgene or its derivatives, while effective, is generally limited to facilities equipped to handle such hazardous materials.

Ultimately, a thorough process hazard analysis and a detailed, localized cost analysis are recommended before selecting a synthetic route for large-scale implementation.

References

A Comparative Guide to a Novel Pyrazolo[3,4-d]pyrimidine Derivative: In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo comparison of a novel pyrazolo[3,4-d]pyrimidine derivative, compound 12b, against the established multi-targeted kinase inhibitor, Sunitinib. The following sections detail the compound's performance, supported by experimental data, and provide methodologies for key experiments to facilitate reproducibility and further investigation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data gathered from in vitro studies, offering a clear comparison of the efficacy of compound 12b and Sunitinib.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Compound 12b MDA-MB-468Breast Cancer3.343 ± 0.13[1]
T-47DBreast Cancer4.792 ± 0.21[1]
A549Non-small cell lung cancer8.21[2][3]
HCT-116Colon Cancer19.56[2][3]
Sunitinib A-498Renal Cell CarcinomaData not specified[4]
786-ORenal Cell CarcinomaData not specified[4]
ACHNRenal Cell CarcinomaData not specified[4]
SN12CRenal Cell CarcinomaData not specified[4]
MV4;11Acute Myeloid Leukemia0.008[5][6]
OC1-AML5Acute Myeloid Leukemia0.014[5][6]
HUVECEndothelial Cells0.040[5][6]

Table 2: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (µM)Citation
Compound 12b VEGFR-20.063 ± 0.003[1]
EGFRWT0.016[2][3]
EGFRT790M0.236[2][3]
Sunitinib VEGFR-20.035 ± 0.012[1]
PDGFRβ0.002[6]
c-KitData not specified[6]
FLT30.050 (ITD)[5][6]

Table 3: In Vitro Mechanistic Profile

CompoundMechanism of ActionCell LineObservationsCitation
Compound 12b Cell Cycle ArrestMDA-MB-468Arrest at S phase[1]
Apoptosis InductionMDA-MB-46818.98-fold increase in total apoptosis[1]
Caspase-3 ActivationMDA-MB-4687.32-fold increase in caspase-3 level[1]
Sunitinib Inhibition of Tumor Cell ProliferationNeuroblastoma cellsDose-dependent inhibition[7][8]
Inhibition of VEGFR PhosphorylationEndothelial cellsInhibition of VEGF-triggered phosphorylation[7][8]

In Vivo Xenograft Model Data

While direct comparative in vivo data for compound 12b was not available in the reviewed literature, Sunitinib has demonstrated significant in vivo efficacy. In preclinical neuroblastoma mouse models, Sunitinib inhibited tumor growth, angiogenesis, and metastasis.[7][8] For instance, in a xenograft model using ACHN cells, Sunitinib induced tumor growth inhibition at 20 mg/kg and regression at 40 and 80 mg/kg.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 12b, Sunitinib) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Inhibition Assay
  • Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2 enzyme, and a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent or fluorescent signal is inversely proportional to the kinase activity.

  • IC₅₀ Determination: Calculate the percent inhibition for each concentration of the test compound relative to a control and determine the IC₅₀ value by fitting the data to a dose-response curve.[9][10][11][12][13]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[14][15][16]

Caspase-3 Activity Assay
  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Signal Measurement: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.[17][18][19][20][21]

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth and Measurement: Allow tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.

  • Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.[7][8][22][23][24][25][26]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 RAF RAF PKC->RAF Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Proliferation Proliferation STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration ERK->Angiogenesis Compound12b Compound 12b Compound12b->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental_Workflow_In_Vivo cluster_treatment Treatment Phase start Start: Immunocompromised Mice implant Subcutaneous Implantation of Human Cancer Cells start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization into Treatment Groups growth->randomize treat_novel Administer Novel Pyrimidine Derivative (e.g., Compound 12b) randomize->treat_novel treat_std Administer Standard Drug (e.g., Sunitinib) randomize->treat_std treat_vehicle Administer Vehicle Control randomize->treat_vehicle measure Regular Measurement of Tumor Volume and Body Weight treat_novel->measure treat_std->measure treat_vehicle->measure endpoint Endpoint: Tumor Growth Inhibition Analysis measure->endpoint end End of Study endpoint->end

Caption: In vivo xenograft model experimental workflow.

References

A Comparative Stability Analysis of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine and Other Key Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the stability of chemical intermediates is a cornerstone of robust and reproducible synthetic processes. Heterocyclic compounds, particularly pyrimidine derivatives, serve as vital scaffolds for a vast array of therapeutic agents. This guide provides a comprehensive stability benchmark of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine against other common heterocyclic intermediates, offering valuable insights for process optimization, and formulation development.

It is important to note that while extensive data exists for common pyrimidine derivatives, specific quantitative forced degradation data for this compound is not widely available in peer-reviewed literature. Therefore, its stability profile in this guide is projected based on established chemical principles and data from structurally analogous compounds. The comparative data for other intermediates is drawn from available studies.

Comparative Stability Under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a molecule. By subjecting a compound to harsh conditions, potential degradation pathways can be identified. The stability of this compound is benchmarked against two other widely used chloropyrimidine intermediates: 2,4-Dichloropyrimidine and 2,4,6-Trichloropyrimidine. The electron-withdrawing nature of the chlorine atoms makes the pyrimidine ring susceptible to nucleophilic attack, particularly hydrolysis. The additional methylsulfanyl group in the target compound can also be a site for oxidative degradation.

CompoundStress Condition% Degradation (Observed or Predicted)Primary Degradation Pathway
This compound Acid Hydrolysis (0.1 M HCl, 60°C, 24h)Predicted: Moderate to HighHydrolysis of chloro groups
Base Hydrolysis (0.1 M NaOH, 60°C, 8h)Predicted: HighHydrolysis of chloro groups[1]
Oxidative (3% H₂O₂, RT, 24h)Predicted: ModerateOxidation of methylsulfanyl group
Thermal (80°C, 48h)Predicted: Low to ModerateGeneral decomposition
Photolytic (ICH Q1B)Predicted: ModeratePhotodegradation
2,4-Dichloropyrimidine Acid/Base Hydrolysis HighSusceptible to nucleophilic substitution by water[1]
Thermal Stable under normal storage conditionsDecomposition at high temperatures
Photolytic Light sensitive[2]Photodegradation
2,4,6-Trichloropyrimidine Acid/Base Hydrolysis Very HighHighly reactive towards hydrolysis
Thermal Thermally stable up to its boiling pointDecomposition at elevated temperatures
Photolytic Expected to be light sensitivePhotodegradation

Experimental Protocols for Stability Testing

The following protocols outline standard procedures for conducting forced degradation studies, which are crucial for developing stability-indicating analytical methods.

General Sample Preparation

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable inert solvent, such as acetonitrile or a mixture of acetonitrile and water.[1] This stock solution is then used for all stress conditions.

Forced Degradation (Stress) Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. The mixture is then incubated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M NaOH, and diluted for analysis.[1][3]

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. The mixture is incubated at a specified temperature (e.g., 60°C) for a shorter period (e.g., 8 hours) due to generally faster degradation under basic conditions. Samples are withdrawn, neutralized with 0.1 M HCl, and diluted.[1][3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light.[1][4] Samples are then taken and diluted for analysis.

  • Thermal Degradation: The solid compound is exposed to dry heat in an oven at a high temperature (e.g., 80°C) for a set duration (e.g., 48 hours). A solution of the compound is also subjected to the same temperature to test for degradation in solution. Samples are then dissolved (if solid) and diluted.[5]

  • Photostability Testing: The stability to light is tested according to ICH Q1B guidelines.[6] Samples of the solid compound and its solution are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6] A dark control sample is kept under the same conditions but protected from light to serve as a baseline.[4]

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.[7]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at a suitable wavelength (e.g., the λmax of the parent compound) and to check for peak purity. Mass spectrometry (MS) is coupled to the HPLC to identify the mass of the parent drug and its degradation products, aiding in structural elucidation.[3]

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizing Workflows and Pathways

Understanding the experimental process and the biological context of pyrimidine intermediates is crucial for drug development professionals.

G cluster_workflow Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions prep Sample Preparation Stock solution (1 mg/mL) in ACN/Water acid Acidic 0.1M HCl, 60°C prep->acid base Basic 0.1M NaOH, 60°C prep->base oxidative Oxidative 3% H₂O₂, RT prep->oxidative thermal Thermal 80°C (Solid & Sol.) prep->thermal photo Photolytic ICH Q1B Light prep->photo analysis {Stability-Indicating Analysis | HPLC-UV/MS} acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result {Data Evaluation | - % Degradation - Degradation Pathway - Peak Purity } analysis->result

Caption: A typical workflow for conducting forced degradation studies on chemical intermediates.

G cluster_pathway Simplified Pyrimidine Biosynthesis Pathway & Drug Intervention precursors Precursors (e.g., Aspartate, Carbamoyl Phosphate) orotate Orotic Acid precursors->orotate ump UMP orotate->ump udp UDP ump->udp ctp CTP (for RNA) udp->ctp dudp dUDP udp->dudp Ribonucleotide Reductase dtmp dTMP (Thymidylate) dudp->dtmp Thymidylate Synthase dttp dTTP (for DNA) dtmp->dttp drug Pyrimidine Analogs (e.g., 5-Fluorouracil) drug->dtmp Inhibition

Caption: Pyrimidine analogs often target thymidylate synthase, disrupting DNA synthesis in cancer cells.

References

Safety Operating Guide

Proper Disposal of 4,5-Dichloro-2-(methylsulfanyl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Dichloro-2-(methylsulfanyl)pyrimidine (CAS No. 99469-85-9) is publicly available. The following disposal procedures are synthesized from SDSs of structurally similar chlorinated pyrimidines and general guidelines for handling halogenated organic waste. This information should be used as a guide and supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company.

Researchers and laboratory personnel handling this compound must adhere to stringent safety protocols and proper disposal methods to mitigate potential environmental and health risks. As a chlorinated heterocyclic compound, this substance is presumed to be hazardous and requires disposal as regulated chemical waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data from analogous compounds, it should be treated as a substance that can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes.
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood.

Disposal Procedures

All waste containing this compound, including the pure compound, contaminated labware, and personal protective equipment, must be treated as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. This is considered halogenated organic waste and must be kept separate from non-halogenated waste streams.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, toxic).

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. The contaminated absorbent material must be collected and disposed of as hazardous waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.[1] Incineration at a permitted hazardous waste facility is the typical disposal method for chlorinated organic compounds.[2]

Experimental Protocol: Decontamination of Labware

Glassware and equipment contaminated with this compound should be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residual compound. Collect this rinse solvent as halogenated organic waste.

  • Washing: Wash the rinsed labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound, providing an indication of its potential hazards.

CompoundCAS No.Hazard Statements
4,6-Dichloro-2-(methylthio)pyrimidine6299-25-8Causes severe skin burns and eye damage.[3][4]
2,4-Dichloro-5-fluoropyrimidine2927-71-1Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine3932-97-6Combustible liquid. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal A Generation of Waste (Pure compound, contaminated labware, PPE) B Segregate as Halogenated Organic Waste A->B C Label Container: 'Hazardous Waste' Chemical Name & Hazards B->C D Store in Secure SAA (Cool, Dry, Ventilated) C->D E Contact EHS for Pickup D->E F Transport by Licensed Hazardous Waste Hauler E->F G Dispose at Approved Waste Management Facility (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4,5-Dichloro-2-(methylsulfanyl)pyrimidine. Adherence to these protocols is essential for ensuring personal safety and environmental protection.

Due to the hazardous nature of chlorinated compounds, this compound requires careful management as a hazardous substance.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure. The required level of protection varies based on the laboratory activity being performed.

ActivityRequired PPEEnhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[2]

Hazard Summary and First Aid

Based on data for analogous chlorinated pyrimidines, the following hazards are associated with this class of compounds.

Hazard ClassificationDescriptionPrecautionary Measures & First Aid
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Avoid direct contact and inhalation. Use appropriate PPE.[3] If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] If Inhaled: Move to fresh air. Call a physician.[4]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[4][5] May cause an allergic skin reaction.[4]Wear protective gloves and clothing.[3] In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4]
Serious Eye Damage/Irritation Causes serious eye damage.[4]Wear eye protection.[3] In case of eye contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safety and to prevent contamination when handling this compound.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any new procedure.[2]

  • All work should be performed in a well-ventilated laboratory.[3]

  • For any procedures with a risk of aerosol generation (e.g., weighing, preparing solutions, sonicating), a certified chemical fume hood is mandatory.[1][2]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[5]

2. Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Perform weighing within a chemical fume hood or a balance enclosure to contain any airborne particles.[2]

  • Use anti-static weighing paper or a tared container.[2]

  • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.[2]

  • Treat all disposable materials used in the process as contaminated waste.[2]

3. Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Add the solvent to the solid compound slowly to avoid splashing.[2]

  • If sonication is required, ensure the vial is securely capped and placed within a secondary container.[2]

  • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.[2]

Spill Management and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure safety.

In Case of Spills:

  • Evacuate personnel from the spill area and deny entry.[6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Absorb spills with an inert material (e.g., sand, vermiculite) and collect into a designated, sealed container for hazardous waste.[3]

  • Do not allow the chemical to enter drains or waterways.[3]

Waste Disposal:

  • Waste Characterization: this compound waste is classified as hazardous chlorinated organic waste.[1]

  • Segregation: Do not mix with non-halogenated waste streams. Keep this waste separate from strong oxidizing agents, strong acids, and bases.[1][7]

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[3]

  • Labeling: The container must be clearly marked with a "Hazardous Waste" label and the full chemical name: "this compound".[1]

  • Disposal Request: Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[1]

Below is a diagram illustrating the comprehensive workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling Procedures cluster_spill Spill & Emergency cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_hood Work in Chemical Fume Hood prep_risk->prep_hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe weigh Weigh Solid Compound prep_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve segregate Segregate as Chlorinated Organic Waste weigh->segregate dissolve->segregate spill Spill Occurs evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect in Hazardous Waste Container absorb->collect_spill request Submit EH&S Pickup Request collect_spill->request containerize Use Labeled, Leak-Proof Container segregate->containerize containerize->request

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-(methylsulfanyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.